Product packaging for C12H16O4(Cat. No.:)

C12H16O4

Cat. No.: B1236171
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-RCBCECLLSA-N
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Description

Senkyunolide H is a natural product found in Angelica sinensis, Ligusticum sinense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B1236171 C12H16O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1

InChI Key

DQNGMIQSXNGHOA-RCBCECLLSA-N

SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Synonyms

senkyunolide H

Origin of Product

United States

Contextualization Within Organic Chemistry

In the realm of organic chemistry, the molecular formula C12H16O4 signifies a variety of structural possibilities, a concept known as isomerism. libretexts.orgntu.edu.sg Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.orglumenlearning.com This seemingly subtle difference can lead to vastly different physical and chemical properties. ntu.edu.sgsolubilityofthings.com The isomers of this compound can be broadly categorized as structural isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements. libretexts.orgsolubilityofthings.com

The structural diversity of this compound is vast, encompassing various functional groups and carbon skeletons. For example, it can represent dicarboxylic acids, esters, and compounds with aromatic rings. The presence of functional groups like carboxylic acids and esters allows for a wide range of chemical reactions, making these compounds valuable as building blocks in the synthesis of more complex molecules. ontosight.ai

Research Significance and Scope of C12h16o4 Investigations

The significance of C12H16O4 isomers in research stems from their diverse applications and the unique properties exhibited by different isomers. The scope of investigations is broad, touching upon polymer science, pharmaceuticals, and agrochemicals. Researchers are interested in how the specific arrangement of atoms within a this compound isomer influences its function, a key principle in structure-activity relationship studies.

The ability to synthesize and characterize specific isomers of this compound is crucial for harnessing their potential. For instance, in pharmaceutical research, one isomer of a drug may be therapeutically active while another is inactive or even toxic. ijper.orgsolubilityofthings.com Similarly, in materials science, the isomeric form of a monomer can significantly affect the properties of the resulting polymer.

Overview of Major Research Domains for C12h16o4

Retrosynthetic Analysis Approaches for this compound

Retrosynthetic analysis is a powerful tool in organic synthesis, enabling the systematic deconstruction of a target molecule into simpler, readily available starting materials. For compounds with the molecular formula this compound, the retrosynthetic strategy is highly dependent on the specific structural features of the target molecule. Key considerations include the nature and position of functional groups, the presence of rings, and the stereochemical relationships between different parts of the molecule.

Key Disconnections and Strategic Considerations

The key disconnections in the retrosynthetic analysis of this compound compounds are guided by the goal of simplifying the molecular structure and identifying feasible bond formations in the synthetic direction. Common disconnections might involve breaking carbon-carbon bonds to open rings or disconnect side chains, and carbon-heteroatom bonds to simplify functional group interconversions.

For instance, in the context of synthesizing complex natural products where this compound might represent an intermediate, strategic disconnections are planned to converge on key building blocks. In the asymmetric total synthesis of variecolin (B3044253), an intermediate with the formula this compound was encountered. The retrosynthetic approach towards variecolin involved the construction of a central eight-membered ring and quaternary stereocenters, suggesting disconnections that would allow for the convergent coupling of highly substituted fragments. A critical C-ring disconnection was envisioned to yield AB ring and D-ring fragments.

Another example is the synthesis of leucosceptroids, which also involves intermediates with the this compound formula. The synthetic route commenced with the convergent assembly of two complex building blocks, implying disconnections that simplify the synthesis of these fragments before their union.

For simpler this compound structures, such as 5-(allyloxy)-1,2,3-trimethoxybenzene (B2500483), the retrosynthetic analysis might involve a more straightforward disconnection of the allyloxy group from the benzene (B151609) ring, leading back to 1,2,3-trimethoxybenzene (B147658) and an allyl halide.

Strategic considerations include minimizing the number of steps, maximizing the yield and efficiency of each transformation, and establishing stereochemistry at appropriate stages. The choice of disconnection also depends on the availability and cost of potential starting materials.

Convergent and Linear Synthesis Strategies

Both convergent and linear synthesis strategies are employed in the construction of this compound compounds, depending on the complexity of the target molecule.

Linear synthesis involves building the molecule step-by-step in a sequential manner. This approach can be suitable for relatively simple this compound structures or for introducing specific functional groups or stereocenters late in the synthesis.

The choice between convergent and linear synthesis is a critical strategic decision in the planning of a synthetic route, balancing factors such as complexity, efficiency, and the availability of suitable coupling reactions.

Classical and Contemporary Synthesis Pathways of this compound

The synthesis of this compound compounds can be achieved through a variety of classical and contemporary reaction sequences, ranging from straightforward functional group interconversions to complex cascade reactions and stereoselective transformations.

Multistep Reaction Sequences for this compound Construction

The construction of this compound molecules often involves multistep reaction sequences. The specific reactions employed depend heavily on the target structure.

For example, the synthesis of 5-(allyloxy)-1,2,3-trimethoxybenzene involves the reaction of 1,2,3-trimethoxybenzene with allyl bromide or a similar allylating agent in the presence of a suitable catalyst. This is a relatively simple, one-step functionalization.

More complex this compound structures, such as intermediates in natural product synthesis, require more elaborate sequences. The synthesis of an intermediate (this compound) in the total synthesis of variecolin involved a stereoselective preparation of a chiral cyclopentenol (B8032323), followed by zinc(II)-catalyzed alkylation and an oxidative liberation of cyclobutadiene (B73232) with subsequent olefin cycloaddition.

Phomapyrone B (this compound), a natural product, also requires a multistep synthesis. While the detailed reaction sequence is not fully provided in the snippets, the determination of its structure based on HRESIMS and NMR spectroscopy indicates a likely complex pathway involving the construction of the α-pyrone ring and the attached side chain with defined stereochemistry.

Another this compound intermediate, 8-hydroxy-5,6,7,8-tetrahydro-4H-naphthalen-1-one-4-spiro-2'-dioxolane, was synthesized from a dienone precursor by reaction with ethylene (B1197577) glycol in the presence of acid. This transformation involves the formation of a spiroketal.

The synthesis of various ethyl phenoxyacetate (B1228835) derivatives with the formula this compound can involve methods like direct esterification, transesterification, or condensation reactions of phenolic compounds with ethyl acetate (B1210297) derivatives.

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

For chiral this compound compounds and their derivatives, stereoselective and enantioselective synthesis are crucial for obtaining the desired stereoisomer with high purity. Many natural products with the this compound formula or closely related structures are optically active, necessitating controlled formation of stereocenters.

Stereoselective synthesis aims to control the relative stereochemistry in a molecule, while enantioselective synthesis focuses on controlling the absolute stereochemistry, leading to a single enantiomer.

In the synthesis of variecolin, asymmetric total synthesis was pursued, indicating the importance of controlling enantioselectivity for the intermediates, including the this compound compound. The stereoselective preparation of a chiral cyclopentenol was a key step in this route.

Studies towards the synthesis of Annonaceous acetogenins (B1209576), which can have this compound fragments, have utilized stereoselective oxidative cyclization and asymmetric epoxidation strategies to install and control the stereochemistry of tetrahydrofuran (B95107) rings.

The synthesis of Phomapyrone B, being optically active, implies that the synthetic route developed for it would involve stereoselective steps to establish the correct configuration at its chiral center(s).

Chiral auxiliaries and asymmetric catalysis are powerful methods for achieving stereocontrol in organic synthesis.

Chiral auxiliaries are introduced into a molecule to direct the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is typically removed. While specific examples of chiral auxiliary use specifically for this compound synthesis are not detailed in the provided snippets, the general principle of using chiral auxiliaries is a well-established strategy in the synthesis of complex molecules with defined stereochemistry, such as natural products or their intermediates.

Asymmetric catalysis utilizes a chiral catalyst to induce enantioselectivity in a reaction. This approach is often preferred due to its potential for high efficiency and the need for only a catalytic amount of the chiral species. The synthesis of variecolin intermediates involved a zinc(II)-catalyzed alkylation step, and while the snippet doesn't explicitly state it's an asymmetric catalysis, zinc catalysts can be employed in asymmetric transformations. The studies towards Annonaceous acetogenins mention Sharpless asymmetric epoxidation, a prominent example of asymmetric catalysis used to create chiral epoxides that can be opened stereoselectively.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. skpharmteco.comnih.gov Applying these principles to the synthesis of this compound compounds involves several considerations:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov Atom economy is a key metric in this regard. ugal.ro

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. pandawainstitute.com

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources instead of depleting fossil fuels. pandawainstitute.com

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, reducing the need for excess reagents and minimizing waste. acs.org

While specific detailed research findings on applying all these principles simultaneously to a single this compound compound were not extensively found, the general principles are highly relevant. For example, the green route for Ibuprofen synthesis, a compound with a similar level of complexity, demonstrates how implementing green process technology can lead to a much cleaner and more economical manufacturing route with a significantly higher atom economy. ugal.ro

Emerging Synthetic Technologies for this compound Production

Emerging technologies are revolutionizing the synthesis of organic compounds, offering improved control, efficiency, and sustainability.

Flow Chemistry Applications

Flow chemistry involves conducting chemical reactions in a continuously flowing stream rather than in traditional batch reactors. mdpi.comseqens.com This approach offers several advantages pertinent to the synthesis of this compound and its analogs:

Enhanced Heat and Mass Transfer: Flow reactors provide a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation, which is particularly beneficial for exothermic reactions. mdpi.comeuropa.eu This helps prevent the formation of hot spots and improves reaction control. europa.eu

Improved Safety: The smaller volume of reactants in the reactor at any given time reduces the risk associated with hazardous or energetic reactions. seqens.com In-situ generation of hazardous intermediates becomes safer in a flow environment. seqens.com

Increased Reaction Rates and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time in flow systems can lead to faster reactions and improved selectivity. syrris.com

Easier Scale-Up: Scaling up production in flow chemistry is often simpler than in batch processes, typically involving running the system for longer periods or using larger reactors, rather than redesigning the entire process. seqens.com

Integration of Synthesis and Purification: Flow systems can be readily integrated with inline purification techniques such as chromatography or extraction, allowing for continuous processing from reaction to purified product. syrris.combeilstein-journals.org

Flow chemistry has been applied to the synthesis of various organic intermediates and active pharmaceutical ingredients (APIs). mdpi.comseqens.com While a specific example for a this compound compound was not prominently found in the search results, the principles and benefits of flow chemistry are directly applicable to the synthesis of molecules of this complexity. For instance, flow microreactors have been highlighted for their use in green and sustainable chemical synthesis. pandawainstitute.com Research has also explored the synthesis of intermediates like methyl coumalate (C6H4O4), a valuable intermediate in organic synthesis, using flow processes. dur.ac.uk

Electrochemical Synthesis Approaches for this compound and Related Compounds

Electrochemical synthesis utilizes electrical energy to drive chemical reactions, offering an alternative to traditional synthetic methods that often require stoichiometric chemical oxidants or reductants. mmu.ac.uk This approach aligns with green chemistry principles by potentially reducing waste and avoiding hazardous reagents.

Key aspects of electrochemical synthesis include:

Redox Reactions: Electrochemical methods facilitate oxidation or reduction reactions by transferring electrons directly to or from the reacting molecules at an electrode surface. mmu.ac.uk

Selectivity: By controlling the applied potential, it is possible to achieve high selectivity for specific transformations. mmu.ac.uk

Milder Conditions: Electrochemical reactions can often be carried out under milder conditions (lower temperatures and pressures) compared to traditional methods.

Reduced Waste: Avoiding stoichiometric chemical redox reagents can significantly reduce the amount of byproducts and waste generated. mmu.ac.uk

Electrochemical methods have been investigated for various organic transformations, including the synthesis of complex molecules. mmu.ac.uk For example, electrochemical analysis techniques like cyclic voltammetry are used in the study of organic compounds. While direct examples of electrochemical synthesis specifically for this compound compounds were not widely found, the principles are being applied to the synthesis of related organic structures and intermediates. Research has explored electrochemical N-dealkylation of tertiary amides and electro-oxidative methods for stabilizing reactive intermediates, indicating the potential of this technology for complex molecule synthesis. mmu.ac.uk

Photochemical and Mechanochemical Synthesis Strategies

Photochemical Synthesis:

Photochemical synthesis utilizes light energy to promote chemical reactions. caltech.edu This can offer unique reactivity pathways that are not accessible through thermal methods.

Energy Input: Light provides a clean and controllable energy source to overcome reaction barriers.

Selectivity: Photochemical reactions can exhibit high chemo-, regio-, and stereoselectivity.

Milder Conditions: Many photochemical reactions can be conducted at room temperature.

Studies have investigated the photochemical behavior of organic compounds, including those with bicyclic structures, leading to transformations such as acyl shifts and decarbonylation reactions. scielo.org.mx Photochemical reactions have also been employed in the synthesis of complex molecules and natural products. caltech.edu For instance, photochemical conditions have been used in the development of tandem reactions for constructing complex ring systems. caltech.edu The use of continuous flow technology can be combined with photochemical reactions, allowing for better control and efficiency. syrris.com

Mechanochemical Synthesis:

Mechanochemical synthesis involves using mechanical force, such as grinding or milling, to induce chemical reactions in solid or semi-solid states, often without or with minimal solvent. rsc.orgnih.gov

Solvent Reduction or Elimination: This is a key green chemistry advantage, reducing the need for large volumes of solvents and simplifying workup procedures. rsc.org

Novel Reactivity: Mechanical force can activate molecules and promote reactions that are difficult or impossible to achieve through traditional solution-based methods.

Increased Reaction Rates: Grinding can increase the contact area between solid reactants, leading to faster reaction rates.

Synthesis of Co-crystals and Polymorphs: Mechanochemistry is particularly useful for the synthesis of co-crystals and controlling polymorphism. ugr.es

Mechanochemical methods have been applied to various organic synthesis, including the synthesis of pharmaceutical co-crystals and derivatives of biologically active compounds. nih.govugr.es For example, mechanochemical synthesis has been used to prepare isoniazid (B1672263) derivatives with antitubercular activity. nih.gov While specific examples for this compound compounds were not extensively found, the application of mechanochemistry for reactions involving solid reactants or for achieving solvent-free conditions is a promising area for the synthesis of such molecules. Mechanochemical crystallization has also been explored as a method for obtaining crystals. researchgate.net

Fundamental Reaction Mechanisms of this compound

The reactivity of this compound isomers can be understood through several fundamental mechanistic pathways, including those involving the interaction with nucleophiles and electrophiles, reactions proceeding via radical or pericyclic intermediates, and transformations catalyzed by acids or bases.

Nucleophilic and Electrophilic Pathways of this compound

Nucleophilic and electrophilic reactions are central to the chemistry of many organic compounds, including those with the formula this compound. These pathways involve the interaction between electron-rich species (nucleophiles) and electron-deficient species (electrophiles). Functional groups commonly found in this compound isomers, such as carbonyl groups (ketones, aldehydes, esters, carboxylic acids) and carbon atoms in polarized bonds, can act as electrophilic centers, susceptible to attack by nucleophiles. For instance, the carbonyl carbon is a classic electrophilic site that reacts with nucleophiles like alcohols, amines, or hydride sources, leading to addition or substitution products vulcanchem.commhmedical.comsaskoer.ca. Oxygen atoms in hydroxyl, ether, or carbonyl groups can act as nucleophiles or basic sites, donating electron pairs to electrophiles or acids mhmedical.comsaskoer.ca.

Aromatic rings, potentially present in some this compound isomers (e.g., substituted benzenes), typically undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring byjus.com. The presence and position of substituents on the aromatic ring (such as electron-donating methoxy (B1213986) or hydroxyl groups, or electron-withdrawing carbonyl or carboxylic acid groups) significantly influence the reactivity and regioselectivity of these substitutions smolecule.com.

Radical and Pericyclic Reactions Involving this compound Intermediates

Radical reactions involve species with unpaired electrons and can lead to various transformations, including additions, substitutions, and rearrangements. Depending on the specific structure of a this compound isomer, radical intermediates can be generated through homolytic bond cleavage or single-electron transfer processes acs.org. For example, compounds with weak C-H bonds, particularly at benzylic or allylic positions or alpha to heteroatoms like oxygen, can be prone to hydrogen atom abstraction, initiating radical chain reactions acs.orgedscl.in. Radical reactions can be involved in processes like oxidation or polymerization. The potential for radical formation has been considered in the context of this compound compounds europa.eu.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving the redistribution of bonding electrons edscl.inmsu.edulibretexts.org. These reactions are often highly stereospecific and are generally unaffected by catalysts or solvents msu.edu. Examples of pericyclic reactions include cycloadditions (e.g., Diels-Alder reactions), electrocyclic reactions, and sigmatropic rearrangements msu.edulibretexts.org. Depending on the presence of conjugated pi systems (like dienes or polyenes) or specific structural arrangements within a this compound isomer, pericyclic transformations could be relevant reaction pathways uni-tuebingen.deescholarship.org.

Acid-Base Catalyzed Transformations of this compound

Many reactions involving functional groups found in this compound isomers are catalyzed by acids or bases. Acid catalysis typically involves the protonation of an atom (often oxygen or nitrogen), making an electrophilic center more reactive towards nucleophilic attack or facilitating the departure of a leaving group orgosolver.comnumberanalytics.com. For example, the formation and hydrolysis of acetals, ketals, and esters are often acid-catalyzed processes involving the protonation of the carbonyl oxygen or the leaving group orgosolver.com.

Base catalysis usually involves the deprotonation of a weakly acidic hydrogen, generating a nucleophilic species (like an enolate or an alkoxide) that can then react with an electrophile orgosolver.comnumberanalytics.com. Reactions such as aldol (B89426) condensations, Claisen condensations, and Michael additions, which involve enolate intermediates derived from carbonyl compounds, are classic examples of base-catalyzed transformations orgosolver.com. Acid-base catalysis plays a crucial role in lowering the activation energy of reactions by stabilizing transition states or generating reactive intermediates numberanalytics.comwou.eduslideshare.net.

Derivatization Strategies for Structural Modification of this compound

Derivatization of this compound isomers allows for the modification of their core structures and the introduction of new functionalities, which can be important for exploring chemical space, optimizing properties, or synthesizing more complex molecules. These strategies often involve targeted transformations of existing functional groups or the construction of new carbon-carbon bonds.

Functional Group Interconversions of this compound

Functional group interconversions (FGIs) are fundamental transformations used to convert one functional group into another within a molecule slideshare.netsolubilityofthings.comimperial.ac.uk. For this compound isomers, common FGIs might include the oxidation or reduction of alcohols to carbonyl compounds (aldehydes, ketones, carboxylic acids) or vice versa smolecule.comsolubilityofthings.comimperial.ac.uk. Esters and carboxylic acids can be interconverted through hydrolysis or esterification reactions orgosolver.comsolubilityofthings.com. Ethers might be cleaved under specific conditions. Alkenes can undergo hydrogenation to alkanes or oxidation to epoxides or diols imperial.ac.uk. These transformations allow chemists to manipulate the properties and reactivity of the molecule and introduce sites for further modification solubilityofthings.com. Strategies exist to mitigate issues like racemization during these interconversions, particularly for chiral compounds .

Analog Synthesis and Structural Diversity Exploration Based on this compound

The synthesis of analogs involves creating compounds with structures similar to a parent compound but with targeted modifications. Starting from a this compound isomer, structural diversity can be explored by modifying existing functional groups, altering the substitution pattern on aromatic rings, or building upon the carbon skeleton smolecule.comcdnsciencepub.compitt.edu.

Strategies for analog synthesis can include:

Substitution reactions: Replacing existing atoms or groups with others, such as halogenation or nitration of aromatic rings smolecule.com.

Addition reactions: Adding across multiple bonds like alkenes or carbonyls .

Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds using methods like Friedel-Crafts reactions, Suzuki couplings, or other metal-catalyzed processes, depending on the specific structure ontosight.airsc.org.

Modifications of side chains: Altering alkyl chains through oxidation, reduction, or the introduction of new functional groups.

These strategies allow for the systematic variation of the this compound structure, leading to a library of analogs with potentially altered physical, chemical, or biological properties cdnsciencepub.compitt.eduuab.catcaltech.edu.

Heterocyclic Transformations Involving this compound Motifs

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, given the prevalence of heterocycles in natural products, pharmaceuticals, and materials science. nih.govresearchgate.netroutledge.comorganic-chemistry.org While general methodologies for constructing heterocyclic systems are well-established, specific, detailed examples of heterocyclic transformations directly involving a this compound motif as a key reactant undergoing cyclization or rearrangement to form a new heterocyclic ring were not extensively detailed for this general formula within the scope of the consulted literature. Organic molecules possessing appropriate functional group arrangements, such as diols, keto-alcohols, or compounds with both nucleophilic and electrophilic centers appropriately positioned, could potentially participate in intramolecular or intermolecular cyclization reactions to form oxygen or other heterocycles under suitable conditions. However, without specific structural information for a given this compound isomer, a detailed discussion of such transformations remains speculative based solely on the molecular formula. Research in heterocyclic chemistry often focuses on specific compound classes or reaction types, such as denitrogenative transformations of pyridotriazoles nih.gov, photochemical cyclizations chim.it, or the synthesis of O-heterocycles via various methods organic-chemistry.org.

Catalytic Aspects of this compound Reactions

Catalysis plays a pivotal role in facilitating the synthesis and transformation of organic molecules, offering advantages such as increased reaction rates, improved selectivity, and milder reaction conditions. wikipedia.orgmdpi.comunivie.ac.atallen.in Compounds with the formula this compound have been observed as participants (reactants or products) in various catalytic processes.

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Catalytic reactions involving this compound compounds can be broadly categorized based on the phase of the catalyst relative to the reactants. Homogeneous catalysis involves catalysts in the same phase as the reactants, typically in solution, while heterogeneous catalysis utilizes catalysts in a different phase, often a solid catalyst with liquid or gaseous reactants. wikipedia.orgallen.inwikipedia.org

Examples from the literature indicate the use of metal catalysis in transformations involving this compound compounds or their related structures. Palladium-catalyzed carbonylation has been applied in the synthesis of carboxylates from iodo- or bromoarene cis-dihydrodiols, which could potentially include this compound isomers or precursors. rsc.org This highlights the utility of homogeneous palladium catalysts in carbonylation reactions.

Heterogeneous catalysts, often involving supported metals or metal oxides, are widely used in organic synthesis due to their ease of separation and potential for recycling. routledge.comwikipedia.orglianerossi.orgelsevier.com While specific detailed examples of heterogeneous catalysis directly transforming a this compound compound were not extensively found, heterogeneous catalysts are broadly applied in reactions relevant to the synthesis or modification of molecules with similar functional groups, such as selective oxidations, hydrogenations, and carbonylations. lianerossi.orgrsc.org For instance, PTSA (p-toluenesulfonic acid), a solid acid catalyst, has been employed in the synthesis of α-ketoacetals, including a compound with the formula this compound (2,2-diethoxy-1-(4-nitrophenyl)ethanone), from methyl ketones and alcohols. acs.org

Table 1: Examples of Catalytic Reactions Involving this compound Compounds or Related Structures

Reaction TypeCatalyst TypeExample Substrate/Product (this compound or related)Catalyst UsedReference
CarbonylationHomogeneousArene cis-dihydrodiols (precursors to carboxylates)Palladium catalyst rsc.org
α-Ketoacetal SynthesisHeterogeneousMethyl ketones + alcohols (yielding this compound)PTSA (p-toluenesulfonic acid) acs.org
Asymmetric Oxidative DesymmetrizationHomogeneousGlycerols (yielding this compound ester)Copper catalyst with chiral ligand nii.ac.jp
Cascade SynthesisOrganocatalysisArylalkenes (yielding this compound aldehyde)Cinchona organocatalyst rsc.org
Enzymatic DihydroxylationBiocatalysisAromatic compounds (yielding diols, potential this compound)Toluene (B28343) dioxygenase (enzyme) rsc.org
Enzymatic PreparationBiocatalysisrac-69 (this compound)Amano lipase (B570770) PS (enzyme) tuwien.at

Organocatalysis and Biocatalysis in this compound Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, and biocatalysis, employing enzymes or whole cells, represent increasingly important approaches in sustainable and selective synthesis. univie.ac.atmetu.edu.tr

Organocatalysis has been applied in transformations yielding this compound compounds. For example, cinchona-derived organocatalysts have been used in the asymmetric oxidation of arylalkenes, leading to α-aryl aldehydes, including a compound with the formula this compound, 2-(2,4,5-trimethoxyphenyl)propionaldehyde. rsc.org This demonstrates the ability of organocatalysts to induce asymmetry and facilitate the formation of specific this compound isomers.

Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild reaction conditions. tuwien.atmetu.edu.tr Enzymes have been utilized in the synthesis and modification of molecules that could be this compound isomers or related structures. Enzymatic dihydroxylation of aromatic compounds by dioxygenases, such as toluene dioxygenase, yields cis-dihydrodiols which can serve as precursors for further transformations, potentially leading to this compound compounds. rsc.org Lipases have also been employed in the preparation of specific this compound isomers, such as (S)-69, from racemic mixtures through kinetic resolution. tuwien.at Copper-catalyzed asymmetric oxidative desymmetrization, which can be considered a type of catalytic transformation applicable to molecules that might be this compound isomers (e.g., glycerols yielding this compound esters), has also been reported, achieving high enantioselectivities. nii.ac.jp

Table 2: Catalytic Methods Applied in Synthesis Relevant to this compound Compounds

Catalysis TypeKey CharacteristicsRelevance to this compound Chemistry
HomogeneousCatalyst in the same phase as reactants; often metal complexes. wikipedia.orgallen.inUsed in reactions like carbonylation that can produce this compound derivatives or precursors. rsc.org
HeterogeneousCatalyst in a different phase (typically solid); easily separated and recycled. wikipedia.orgwikipedia.orgEmployed in synthesis of this compound compounds like α-ketoacetals using solid acid catalysts. acs.org
OrganocatalysisUses small organic molecules as catalysts; metal-free alternatives. rsc.orguchicago.eduApplied in asymmetric synthesis yielding specific this compound aldehyde isomers. rsc.org
BiocatalysisUses enzymes or whole cells; high selectivity, mild conditions. tuwien.atmetu.edu.trUtilized for the preparation and resolution of this compound isomers and precursors. rsc.orgnii.ac.jptuwien.at

Compound Names and PubChem CIDs

Compound NameMolecular FormulaPubChem CID
Olivetolic acidThis compound2826719
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenoneThis compound106797-53-9
2,2-Diethoxy-1-(4-nitrophenyl)ethanoneThis compound10102967
2-(2,4,5-trimethoxyphenyl)propionaldehydeThis compound13030597
Methyl (S)-2-hydroxy-2-(hydroxymethyl)hexanoateThis compoundN/A
(S)-69This compoundN/A

The molecular formula this compound represents a diverse collection of organic compounds, each possessing unique structural features and corresponding chemical reactivities. These compounds can range from naturally occurring molecules like polyketides to synthetic intermediates and specialized chemicals. The specific arrangement of the twelve carbon atoms, sixteen hydrogen atoms, and four oxygen atoms dictates the functional groups present and, consequently, the types of chemical transformations they can undergo.

Chemical Reactivity, Transformation, and Derivatization of this compound

The reactivity of this compound isomers is intrinsically linked to their structural motifs. Molecules with this formula can contain various oxygen-bearing functional groups, such as hydroxyl groups, ether linkages, carbonyls (aldehydes, ketones, carboxylic acids, esters), and acetals, in different combinations and arrangements. These functional groups serve as sites for a wide range of chemical reactions, including oxidation, reduction, esterification, ether formation, addition reactions to carbonyls, and various types of condensation and rearrangement reactions.

Heterocyclic Transformations Involving this compound Motifs

Heterocyclic compounds, characterized by rings containing atoms other than carbon, are ubiquitous in nature and synthetic chemistry. nih.govresearchgate.netroutledge.comorganic-chemistry.org While the general formula this compound does not inherently indicate a heterocyclic structure, isomers with this formula can potentially participate in reactions that lead to the formation of heterocyclic rings, or they may contain structural subunits (motifs) that are part of a larger heterocyclic system or can be transformed into one.

The formation of oxygen-containing heterocycles, such as furans, pyrans, dioxanes, or more complex fused systems, could, in principle, involve this compound precursors with appropriately positioned hydroxyl and carbonyl or ether functionalities. Intramolecular cyclization reactions, driven by nucleophilic attack of a hydroxyl oxygen on an electrophilic carbon center (e.g., a carbonyl or an activated carbon), are common pathways for forming cyclic ethers and hemiacetals/acetals, which are core structures in many oxygen heterocycles. organic-chemistry.org For example, a this compound isomer containing a hydroxyl group and an aldehyde or ketone appropriately spaced could undergo cyclization to form a cyclic hemiacetal or, upon further reaction with an alcohol, a cyclic acetal (B89532) (a type of 1,3-dioxane (B1201747) or other cyclic ether).

However, specific detailed research findings explicitly focusing on the heterocyclic transformations of a this compound motif itself, as a general class of compounds, were not prominently found within the consulted literature. Research in this area often targets specific compounds or reaction types, such as the synthesis of nitrogen-containing heterocycles from pyridotriazoles nih.gov or the formation of oxetanes via photochemical cyclizations chim.it. While this compound compounds, possessing oxygen functionalities, are potential substrates or intermediates in heterocyclic synthesis, a generalized discussion of their heterocyclic transformations under this broad formula is limited by the lack of specific, illustrative examples in the search results.

Catalytic Aspects of this compound Reactions

Catalysis is indispensable in modern organic synthesis, enabling reactions to proceed efficiently and selectively. wikipedia.orgmdpi.comunivie.ac.atallen.in Various this compound compounds have been synthesized or transformed using catalytic methods, highlighting the importance of catalysis in their chemistry.

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Both homogeneous and heterogeneous catalysis play significant roles in reactions involving this compound compounds. Homogeneous catalysts, typically soluble metal complexes or organic molecules, offer high selectivity and well-defined active sites. wikipedia.orgallen.in Heterogeneous catalysts, often solid materials, provide advantages in terms of separation and recyclability, making them attractive for industrial processes. routledge.comwikipedia.orglianerossi.orgelsevier.com

Metal catalysis has been applied in the synthesis of this compound compounds. For instance, palladium-catalyzed carbonylation has been utilized in the preparation of carboxylates from precursors like iodo- or bromoarene cis-dihydrodiols rsc.org. Depending on the specific diol and reaction conditions, this could lead to this compound ester isomers.

Heterogeneous catalysts, such as solid acids, have also been employed in reactions yielding this compound compounds. For example, p-toluenesulfonic acid (PTSA), a solid acid catalyst, was used in the synthesis of 2,2-diethoxy-1-(4-nitrophenyl)ethanone, a compound with the formula C12H15NO5, from a methyl ketone and ethanol (B145695) acs.org. While this specific example has a nitrogen atom, the catalytic method demonstrates the applicability of heterogeneous acid catalysis to the formation of acetal functionalities present in some this compound isomers.

Table 1: Examples of Homogeneous and Heterogeneous Catalysis Relevant to this compound Synthesis/Transformation

Catalysis TypeReaction ExampleCatalystRelevance to this compoundReference
HomogeneousCarbonylation of arene cis-dihydrodiolsPalladium catalystPotential synthesis of this compound ester isomers rsc.org
HeterogeneousSynthesis of α-ketoacetals from ketones/alcoholsPTSA (p-toluenesulfonic acid)Applicable to forming acetal motifs in this compound isomers acs.org
HomogeneousAsymmetric oxidative desymmetrization of triolsCopper catalyst with chiral ligandSynthesis of this compound ester isomers with high e.e. nii.ac.jp

Detailed research findings often involve optimizing catalyst loading, reaction temperature, time, and solvent to achieve high yields and selectivity. For instance, in the PTSA-catalyzed synthesis of α-ketoacetals, optimization studies varied the amounts of selenium dioxide and PTSA to maximize the product yield. acs.org

Organocatalysis and Biocatalysis in this compound Chemistry

Organocatalysis and biocatalysis offer complementary approaches to traditional metal catalysis, often providing environmentally benign and highly selective routes to complex molecules. univie.ac.atmetu.edu.tr

Organocatalysis, utilizing small organic molecules as catalysts, has been successfully applied in asymmetric synthesis relevant to this compound compounds. Cinchona-derived organocatalysts have been employed in the asymmetric oxidation of arylalkenes, leading to α-aryl aldehydes. rsc.org One of the products mentioned with the formula this compound is 2-(2,4,5-trimethoxyphenyl)propionaldehyde, synthesized via this method. This highlights the ability of organocatalysts to control stereochemistry in the formation of this compound isomers.

Biocatalysis, leveraging the power of enzymes, is particularly valuable for its exquisite chemo-, regio-, and stereoselectivity under mild conditions. tuwien.atmetu.edu.tr Enzymes have been used in the preparation and transformation of molecules with the this compound formula. Enzymatic dihydroxylation of aromatic compounds by dioxygenases, such as toluene dioxygenase, produces cis-dihydrodiols rsc.org. These diols, depending on the aromatic substrate, can be this compound isomers or can be further transformed into this compound compounds. Lipases have also been reported for their use in the preparation of specific this compound isomers, such as (S)-69, often through kinetic resolution of racemic mixtures tuwien.at. This enzymatic approach allows for the synthesis of enantiomerically enriched this compound compounds.

Table 2: Organocatalysis and Biocatalysis in this compound Chemistry

Catalysis TypeReaction ExampleCatalystRelevance to this compoundReference
OrganocatalysisAsymmetric oxidation of arylalkenesCinchona organocatalystSynthesis of chiral this compound aldehyde isomers rsc.org
BiocatalysisEnzymatic dihydroxylation of aromaticsToluene dioxygenaseFormation of potential this compound precursors (dihydrodiols) rsc.org
BiocatalysisEnzymatic preparation of specific this compound isomersAmano lipase PSSynthesis/resolution of this compound compounds like (S)-69 tuwien.at
BiocatalysisEnzymatic synthesis of optically active alcoholsEnzymes (e.g., dehydrogenases, lipases)Relevant for introducing hydroxyl groups in this compound nii.ac.jpmetu.edu.tr

These examples demonstrate that catalytic methods, encompassing homogeneous, heterogeneous, organocatalysis, and biocatalysis, are essential tools in accessing and transforming compounds with the molecular formula this compound, enabling selective and efficient synthetic routes.

Spectroscopic and Advanced Characterization Techniques for C12h16o4

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for C12H16O4

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For this compound compounds, various NMR experiments are employed to determine connectivity, relative stereochemistry, and conformation.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for the initial characterization of this compound compounds. ¹H NMR provides information on the different types of protons, their chemical environments (indicated by chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). rsc.orgsphinxsai.comfrontiersin.orgrsc.orgrsc.orgcdnsciencepub.com ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps identify the different types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts, which are indicative of their hybridization and functional group attachments. frontiersin.orgrockefeller.edursc.orgrsc.org

Two-dimensional (2D) NMR experiments are essential for establishing correlations between atoms and are critical for complex structure elucidation of this compound isomers. tandfonline.comhyphadiscovery.comslideshare.net

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other through bonds, revealing direct or vicinal proton-proton connectivities. webqc.orgd-nb.infohyphadiscovery.comslideshare.netyoutube.com COSY data has been used to define spin systems within the this compound framework. mobt3ath.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached (¹JCH couplings). This experiment is invaluable for assigning proton signals to their corresponding carbons. webqc.orgtandfonline.comrsc.orgmolbase.comd-nb.infohyphadiscovery.compharmacognosy.us

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is crucial for establishing connectivity across quaternary carbons and for linking different parts of the molecule, aiding in the full assembly of the carbon skeleton. webqc.orgtandfonline.comrsc.orgmolbase.comd-nb.infohyphadiscovery.compharmacognosy.us

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are spatially close to each other, regardless of bond connectivity. NOESY correlations are used to determine the relative stereochemistry and conformation of the molecule. webqc.orgrsc.orgrsc.orgmolbase.comd-nb.infocdnsciencepub.comhyphadiscovery.compharmacognosy.usacdlabs.com Significant NOEs have been observed in the ¹H NMR spectra of some this compound compounds, supporting assigned relative stereochemistry. cdnsciencepub.com

The combined analysis of 1D and 2D NMR data allows for the step-by-step construction of the molecular structure of this compound compounds, providing definitive evidence of compound identity for regulatory purposes. emerypharma.com

Solid-state NMR (ssNMR) spectroscopy is a technique used to characterize the atomic-level structure and dynamics of solid materials. wikipedia.orgnih.govmit.edu While solution-state NMR is typically used for soluble this compound compounds, ssNMR can be applied to study this compound in solid forms, such as crystalline powders or amorphous solids. wikipedia.org This technique can provide information about crystal packing, molecular motion in the solid state, and the presence of different solid forms (polymorphs). wikipedia.orgnih.gov Although specific examples of ssNMR applied to this compound compounds were not prominently found in the search results, the technique's capability to analyze local structure and dynamics in solids makes it potentially relevant for characterizing solid this compound materials or formulations. wikipedia.orgmit.edu ssNMR is often combined with magic angle spinning (MAS) to improve spectral resolution by removing anisotropic interactions. wikipedia.orgnih.gov

Beyond standard 1D and 2D experiments, advanced NMR techniques can provide further insights into the properties of this compound compounds.

Diffusion-Ordered Spectroscopy (DOSY): Separates NMR signals of components in a mixture based on their diffusion coefficients. ucdavis.edunih.gov This can be useful for analyzing the purity of a this compound sample or for studying its behavior in solution, such as aggregation. researchgate.netnih.gov DOSY experiments allow for the calculation of diffusion coefficient values, which are related to molecular size and interaction with the environment. nih.gov

NOESY (discussed in 4.1.1): While considered a standard 2D technique for structure elucidation, NOESY is also an advanced technique for probing through-space correlations, which are essential for determining the three-dimensional structure and conformation of flexible this compound molecules. webqc.orgrsc.orgrsc.orgmolbase.comd-nb.infocdnsciencepub.comhyphadiscovery.compharmacognosy.usacdlabs.com

These advanced techniques, when applied to this compound research, can provide a more comprehensive understanding of the compound's behavior and characteristics in different environments.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis. ontosight.aimolbase.comd-nb.infoclariant.com

High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS), is critical for confirming the molecular formula this compound. wiley-vch.defrontiersin.orgd-nb.infopharmacognosy.uschemspider.comvulcanchem.com HRMS measurements provide highly accurate mass-to-charge ratio (m/z) values for the molecular ion or a characteristic adduct ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). wiley-vch.defrontiersin.orgrsc.orgrockefeller.edursc.orgrsc.orgd-nb.info By comparing the experimentally determined accurate mass with the calculated exact mass for the theoretical molecular formula this compound, the elemental composition can be confirmed with high confidence. rsc.orgwiley-vch.defrontiersin.orgrsc.orgrockefeller.edutandfonline.comrsc.orgrsc.orgd-nb.info This is particularly important when dealing with potential isomers, as HRMS confirms the elemental composition but does not directly provide structural connectivity.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. spectrabase.compharmacognosy.usfigshare.com This technique provides valuable structural information by breaking down the molecule into smaller, characteristic pieces. The fragmentation pattern observed in the MS/MS spectrum can be used to deduce the connectivity of atoms and the presence of specific functional groups within the this compound molecule. nih.govspectrabase.compharmacognosy.us By analyzing the m/z values of the fragment ions and their relative abundances, researchers can piece together structural subunits and confirm or refine the structure proposed based on NMR data. pharmacognosy.us MS/MS fragmentation patterns can be particularly useful for differentiating between structural isomers of this compound. hyphadiscovery.com

The combination of HRMS and MS/MS provides a powerful approach for confirming the molecular formula and gaining structural insights through controlled fragmentation, complementing the detailed connectivity information obtained from NMR spectroscopy. pharmacognosy.usclariant.com

Ionization Techniques in this compound Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural fragments of this compound isomers. Effective MS analysis relies heavily on appropriate ionization techniques, which convert neutral molecules into charged species that can be manipulated and detected by the mass analyzer. The choice of ionization method depends on the physical and chemical properties of the specific this compound compound, such as its volatility and thermal stability.

Common ionization techniques applicable to organic compounds like this compound include both gas-phase and desorption ionization methods. Electron Ionization (EI) is a widely used gas-phase technique that involves bombarding volatile samples with high-energy electrons, typically 70 eV. This process often results in significant fragmentation, providing valuable structural information through the analysis of fragment ions in addition to the molecular ion. waters.comemory.edu Chemical Ionization (CI), another gas-phase method, is considered softer than EI. It utilizes a reagent gas to ionize the analyte molecules through ion-molecule reactions, such as proton transfer, which often yields a prominent protonated molecular ion ([M+H]+) with less fragmentation, making it suitable for determining the molecular weight. waters.comslideshare.net

For less volatile or thermally labile this compound isomers, desorption ionization techniques are often employed. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are atmospheric pressure ionization (API) methods that are particularly compatible with liquid chromatography (LC-MS) for the analysis of compounds in solution. emory.edubitesizebio.comlibretexts.org ESI involves applying a high voltage to a liquid sample, creating charged droplets that desolvate to produce gas-phase ions. bitesizebio.comlibretexts.org APCI uses a corona discharge to ionize the sample in the gas phase at atmospheric pressure. waters.combitesizebio.com These techniques are considered "soft" ionization methods, typically producing protonated or deprotonated molecules with minimal fragmentation, which is advantageous for molecular weight determination of intact species. waters.comemory.edu Ambient ionization mass spectrometry (AIMS) techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal preparation, operating at atmospheric pressure. uncg.eduspectroscopyonline.comchromatographyonline.com Matrix-Assisted Laser Desorption Ionization (MALDI) is another desorption technique often used for larger or less volatile molecules, where the analyte is mixed with a matrix that absorbs laser energy, leading to ionization. emory.edubitesizebio.com

The selection of the appropriate ionization technique is critical for obtaining informative mass spectra for this compound compounds. For example, a study involving the analysis of secondary metabolites, including a compound with the formula this compound, utilized ambient ionization mass spectrometry techniques, and the protonated molecular ion [this compound + H]+ was calculated. uncg.edu High-resolution mass spectrometry (HRMS), often coupled with techniques like ESI, provides accurate mass measurements that can help confirm the elemental composition of this compound isomers and differentiate them from compounds with similar nominal masses. uv.mxcore.ac.uk

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of this compound isomers. These techniques probe the vibrational modes of a molecule, which are unique to its structure and the types of bonds present. libretexts.orgwikipedia.org

IR spectroscopy measures the absorption of infrared radiation by a molecule as its bonds vibrate at specific frequencies. libretexts.orgwikipedia.org These absorption frequencies are characteristic of different functional groups, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double or triple bonds. wikipedia.orgmasterorganicchemistry.com By analyzing the positions and intensities of the absorption bands in an IR spectrum, the presence or absence of specific functional groups within a this compound molecule can be determined. masterorganicchemistry.comresearchgate.net For instance, a compound containing a carboxyl group (-COOH) would typically show characteristic absorption bands for the C=O stretch around 1700 cm⁻¹ and the O-H stretch around 3500 cm⁻¹. wikipedia.org

Raman spectroscopy, in contrast, measures the inelastic scattering of light by a molecule as it interacts with a laser beam. contractpharma.commdpi.com The scattered light contains frequencies that are shifted from the incident laser frequency by amounts corresponding to the vibrational frequencies of the molecule. contractpharma.com Raman spectroscopy is particularly useful for studying nonpolar bonds and functional groups that may be weak IR absorbers, such as carbon-carbon double and triple bonds and aromatic rings. contractpharma.com IR and Raman spectroscopy are often used in conjunction, as they provide complementary information about molecular vibrations; bands that are strong in IR may be weak in Raman, and vice versa. contractpharma.com

Both IR and Raman spectroscopy can be applied to the analysis of this compound isomers to identify their functional groups and gain insights into their molecular architecture. For example, Fourier Transform Infrared (FT-IR) spectroscopy, often using Attenuated Total Reflectance (ATR) for solid samples, is a common technique for obtaining IR spectra. uv.mxutwente.nl Raman spectroscopy can be used for both qualitative and quantitative analysis of compounds. horiba.com

Vibrational Analysis and Functional Group Identification of this compound

For a compound with the formula this compound, the IR and Raman spectra would be expected to show bands corresponding to the stretching and bending vibrations of C-H, C-C, C-O, and potentially O-H bonds, depending on the specific isomer. If the molecule contains carbonyl groups (e.g., in esters, ketones, or carboxylic acids), a strong absorption band in the 1630-1850 cm⁻¹ region of the IR spectrum would be expected. masterorganicchemistry.com The presence of hydroxyl groups would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum. wikipedia.orgmasterorganicchemistry.com Aromatic rings, if present in the this compound isomer, would exhibit characteristic bands in both IR and Raman spectra due to C=C stretching vibrations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical IR and Raman spectra for proposed structures of this compound isomers. utwente.nlnih.gov Comparing the experimental spectra to these calculated spectra can assist in confirming structural assignments and understanding the nature of the observed vibrations. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis of this compound

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that significantly enhances the Raman signal of molecules adsorbed onto nanostructured metallic surfaces, typically made of gold, silver, or copper. clinmedjournals.orgmdpi.com This enhancement can be several orders of magnitude, allowing for the detection and identification of analytes at trace concentrations, even down to the single-molecule level in some cases. clinmedjournals.orgnicoletcz.cz

SERS is based on two main mechanisms: electromagnetic enhancement and chemical enhancement. mdpi.com Electromagnetic enhancement arises from the excitation of surface plasmons in the metallic nanostructure, which leads to a strong amplification of the electromagnetic field near the surface. mdpi.com Chemical enhancement involves a chemical interaction or charge transfer between the analyte molecule and the metal surface. mdpi.com

For the trace analysis of this compound isomers, particularly in complex matrices, SERS can be a valuable tool. By adsorbing the this compound molecule onto a suitable SERS substrate, its Raman signal can be significantly amplified, enabling its detection and identification even when present at very low concentrations. clinmedjournals.orgmdpi.com This is particularly relevant for environmental monitoring, forensic analysis, or the analysis of biological samples where the analyte concentration may be very low. clinmedjournals.orgmdpi.comnicoletcz.cz The SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its specific identification. clinmedjournals.orgmdpi.com The effectiveness of SERS for a specific this compound isomer would depend on its affinity for the SERS substrate and the proximity of the molecule to the enhancing nanostructures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy and chiroptical methods, such as Circular Dichroism (CD), provide information about the electronic transitions and, in the case of chiral isomers, the stereochemistry of this compound compounds.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. libretexts.orgazooptics.com The absorption of UV-Vis light corresponds to the excitation of valence electrons from lower-energy molecular orbitals to higher-energy molecular orbitals. libretexts.orgshu.ac.uk

Electronic Transitions and Chromophore Analysis of this compound

The UV-Vis spectrum of a this compound isomer reveals information about the presence of chromophores, which are functional groups or conjugated systems that absorb UV-Vis light. tanta.edu.egshu.ac.uk Common electronic transitions observed in organic molecules include π→π* transitions in unsaturated systems (e.g., double or triple bonds, aromatic rings) and n→π* transitions in molecules containing heteroatoms with lone pairs (e.g., oxygen in carbonyl groups or ethers). libretexts.orgazooptics.comshu.ac.uk The wavelength of maximum absorption (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are characteristic of the specific chromophore and its electronic environment. tanta.edu.egshu.ac.uk

For this compound isomers, the UV-Vis spectrum would depend on the presence and arrangement of unsaturated bonds and functional groups with lone pairs. For example, an isomer containing a conjugated system of double bonds or an aromatic ring would likely exhibit significant absorption in the UV region. tanta.edu.eglibretexts.org The position of the absorption bands can be influenced by factors such as conjugation length and the presence of substituents. tanta.edu.egmsu.edu Analysis of the UV-Vis spectrum can help identify the types of chromophores present in the this compound molecule and provide insights into its electronic structure. tanta.edu.egazooptics.com

Circular Dichroism (CD) for Stereochemical Assignment of this compound Analogs

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. creative-proteomics.com CD signals are observed in the UV-Vis region and arise from electronic transitions in chiral chromophores or chromophores in a chiral environment. creative-proteomics.com

For chiral this compound isomers or their analogs, CD spectroscopy can be a powerful tool for determining their absolute configuration and conformation. chiralabsxl.comunipi.it Enantiomers, which are non-superimposable mirror images, have identical physical and chemical properties in a non-chiral environment but can be differentiated by their interaction with polarized light. creative-proteomics.comuva.nl Enantiomers exhibit mirror-image CD spectra, with equal and opposite ellipticity values at each wavelength. chiralabsxl.com

X-ray Crystallography and Diffraction Studies of this compound

Compounds with the molecular formula this compound can exist in crystalline forms, making them amenable to characterization by X-ray diffraction. Several compounds share this molecular formula, including Olivetolic acid, 1,3-Adamantanedicarboxylic acid, and Senkyunolide H. X-ray crystallography has been successfully applied to determine the crystal structures of some of these compounds.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is considered the most definitive technique for determining the three-dimensional structure of a molecule at atomic resolution. excillum.comunl.pt It provides precise information about atomic positions, bonding, and intramolecular interactions. excillum.com For chiral molecules, SC-XRD is also the most reliable method for determining the absolute configuration. excillum.comwur.nlencyclopedia.pub The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. youtube.com The resulting diffraction pattern, a unique fingerprint of the crystal structure, is recorded by a detector. youtube.com Analysis of the positions and intensities of the diffraction spots allows for the calculation of electron density maps, from which the positions of the atoms can be determined. unl.pt

For compounds with the formula this compound, single crystal X-ray diffraction has been successfully employed. For example, the crystal structure of Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid), a natural product with the formula this compound, has been determined using this technique. iucr.orgnih.gov The study revealed that Olivetolic acid crystallizes with monoclinic metric symmetry and adopts a roughly planar conformation. iucr.org Key structural features, such as bond distances, angles, and dihedral angles, were determined, noting an intramolecular O—H···O hydrogen bond. iucr.org In the crystal lattice, each Olivetolic acid molecule is connected to three neighbors via O—H···O hydrogen bonds, forming (101) sheets. iucr.org The crystal data for Olivetolic acid determined by single crystal X-ray diffraction are summarized in the table below. nih.gov

PropertyValueUnit
Chemical FormulaThis compound
Space GroupP 1 21/n 1
a14.2527Å
b4.7524Å
c17.6489Å
α90°
β103.538°
γ90°
Residual factor (R)0.0497
COD Number2241887

Another example of a this compound compound characterized by X-ray diffraction is 1,3-Adamantanedicarboxylic acid. Its crystal structure consists of hydrogen-bonded chains of molecules. researchgate.net

For determining the absolute structure of chiral this compound compounds, SC-XRD utilizes the anomalous scattering effect. encyclopedia.pub The Flack parameter is a key indicator in this determination; a value close to zero with a small standard uncertainty suggests the correct absolute configuration. encyclopedia.pub

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and study polymorphism in solid materials. researchgate.netmdpi.com Unlike SC-XRD, PXRD is performed on a polycrystalline powder sample, where a multitude of tiny crystals are oriented randomly. When exposed to X-rays, these crystals produce a diffraction pattern consisting of a series of peaks at specific angles (2θ). mdpi.com The positions and intensities of these peaks are characteristic of the crystalline phase(s) present in the sample. researchgate.netmdpi.com Bragg's Law (nλ = 2d sinθ) describes the relationship between the X-ray wavelength (λ), the interplanar spacing (d) of crystal planes, and the diffraction angle (θ). mdpi.com

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical aspect in the characterization of solid compounds, particularly in fields like pharmaceuticals. researchgate.netrigaku.com Different polymorphic forms of a compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate. researchgate.netrigaku.com PXRD is a powerful tool for identifying and distinguishing between different polymorphic forms due to their unique diffraction patterns. researchgate.netmdpi.com Small changes in the PXRD pattern, such as the appearance of new peaks or shifts in peak positions, can indicate the presence of a different polymorph. researchgate.net

For compounds with the formula this compound that can exist in multiple crystalline forms, PXRD can be used to:

Identify the specific polymorphic form present in a sample. researchgate.netmdpi.com

Monitor for the presence of different polymorphs during synthesis, processing, or storage. rigaku.comamericanpharmaceuticalreview.com

Assess the crystallinity of the material. researchgate.netyoutube.com

Computational and Theoretical Investigations of C12h16o4

Quantum Chemical Calculations of C12H16O4

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have become cornerstones of computational chemistry, offering a balance of accuracy and computational cost for studying medium-sized organic molecules.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio)

For instance, in phthalate (B1215562) esters, which are structurally related to some this compound isomers, DFT calculations have been employed to determine molecular parameters like dipole moment, polarizability, and proton affinity. These parameters are crucial for understanding intermolecular interactions and reactivity. The B3LYP/6-311++G(d,p) level of theory, for example, has been shown to provide reliable data for such systems. Analysis of computed parameters across various phthalate esters reveals that features like a higher dipole moment can suggest more intense electrostatic interactions with other molecules.

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT to understand bonding in terms of localized electron-pair bonds, lone pairs, and delocalized interactions. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, providing a deeper understanding of the electronic factors that contribute to a molecule's preferred conformation and reactivity.

Molecular Orbital Theory and Frontier Orbitals of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.net Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. By calculating properties such as vibrational frequencies and electronic transition energies, researchers can generate theoretical spectra that can be compared with experimental data to confirm molecular structures and assign spectral features.

For isomers of this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These predicted spectra are invaluable for assigning the peaks observed in experimental IR and Raman spectra, thereby confirming the presence of specific functional groups and providing a fingerprint of the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound isomers containing chromophores, such as a benzene (B151609) ring, these calculations can help to understand the nature of the electronic transitions (e.g., π → π* or n → π*) and how they are affected by the molecular structure and solvent environment.

Molecular Dynamics and Conformational Analysis of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Space Exploration of this compound

Many isomers of this compound possess significant conformational flexibility due to the presence of rotatable single bonds, particularly in the alkyl chains of ester groups or within cycloalkane rings. Exploring the full range of possible conformations, known as the conformational space, is crucial for understanding a molecule's properties and biological activity.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. By simulating the molecule's motion at a given temperature, MD can identify the most stable, low-energy conformations and the energy barriers between them. For cyclic this compound isomers, such as those based on a cyclohexane (B81311) ring, MD simulations can reveal the dynamics of ring-flipping between different chair, boat, and twist-boat conformations. The relative populations of these conformers can be estimated from the simulation, providing a more realistic picture of the molecule's structure in a dynamic environment. For acyclic esters, these simulations can map out the rotational energy profiles of the ester side chains.

ConformationRelative EnergyKey Features
Chair LowestMost stable conformation for cyclohexane derivatives, minimizes steric and torsional strain.
Twist-Boat IntermediateA flexible conformation that is an intermediate in the chair-to-chair interconversion.
Boat HighestA high-energy, unstable conformation with significant steric and torsional strain.

Intermolecular Interactions and Aggregation Behavior of this compound

The way in which molecules of this compound interact with each other and with their environment is critical to understanding their bulk properties, such as solubility, boiling point, and their behavior in biological systems. MD simulations are well-suited to studying these intermolecular interactions.

For dicarboxylic acid esters, which represent a significant class of this compound isomers, intermolecular forces are dominated by van der Waals interactions and dipole-dipole interactions arising from the polar ester groups. MD simulations can be used to model these interactions in the liquid or solid state, providing insights into the packing of molecules and the resulting bulk properties.

Furthermore, in aqueous environments, the aggregation behavior of amphiphilic this compound isomers can be investigated. MD simulations can track the spontaneous assembly of molecules into aggregates or micelles, driven by the hydrophobic effect. These simulations can reveal the structure and dynamics of such aggregates, which is important for understanding their behavior in biological membranes or as components of formulated products. Studies on related dicarboxylic acids have shown that even small changes in the carbon backbone can significantly affect molecular recognition and crystallization behavior due to differences in intermolecular hydrogen bonding and van der Waals forces. nih.govuni.lu

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational modeling has become an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound isomers. By simulating molecular interactions and energy changes, researchers can predict reaction kinetics and mechanisms with high accuracy. Density Functional Theory (DFT) is a prominent method used for these investigations, providing detailed insights into processes like environmental degradation and metabolic transformations. acs.orgresearchgate.netmdpi.com

For instance, theoretical studies on the atmospheric and aqueous degradation of diethyl phthalate (DEP) and dibutyl phthalate (DBP), both isomers of this compound, have been conducted to understand their environmental fate. acs.orgresearchgate.net These studies model the reactions initiated by highly reactive species such as hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals. The calculations explore various potential reaction pathways, including radical addition to the aromatic ring and hydrogen atom abstraction from the aliphatic side chains. acs.orgresearchgate.net

Similarly, the metabolic pathways of phthalates, such as the transformation of 2-ethylhexyl-phthalate by cytochrome P450 enzymes in the liver, have been modeled. mdpi.com These computational studies investigate mechanisms like O-dealkylation, aliphatic hydroxylation, and aromatic hydroxylation, helping to predict the formation of potentially toxic metabolites. mdpi.com

Transition State Theory and Energy Landscapes

Central to understanding reaction kinetics is the concept of the transition state, the highest potential energy point along a reaction coordinate. Transition state theory allows for the calculation of reaction rate constants based on the properties of this fleeting molecular arrangement. Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energy, which corresponds to the activation energy barrier of the reaction. acs.orgresearchgate.netmdpi.com

In the degradation of diethyl phthalate (DEP) by hydroxyl radicals, computational models show that hydrogen abstraction from the aliphatic side chains is the most favorable pathway. acs.org The total rate constants for DEP degradation initiated by HO• have been calculated to be 2.34 × 10⁹ M⁻¹ s⁻¹ at 298 K, a value that aligns well with experimental data. acs.org For the reaction of dibutyl phthalate (DBP) with hydroxyl radicals, the energy barrier for addition to the phenyl ring is calculated to be 20.1 kJ mol⁻¹, with a corresponding rate constant of 1.86 × 10⁹ cm³ molecule⁻¹ s⁻¹. researchgate.net

The table below summarizes key kinetic parameters calculated for the radical-initiated degradation of two this compound isomers.

CompoundRadical SpeciesMost Favorable PathwayCalculated Rate ConstantActivation Energy Barrier (Gas Phase)
Diethyl Phthalate (DEP)HO•H-abstraction2.34 × 10⁹ M⁻¹ s⁻¹N/A
Diethyl Phthalate (DEP)SO₄•⁻H-abstraction1.24 × 10⁸ M⁻¹ s⁻¹N/A
Dibutyl Phthalate (DBP)HO•Radical Addition (to C3)1.86 × 10⁹ cm³ molecule⁻¹ s⁻¹20.1 kJ mol⁻¹
Dibutyl Phthalate (DBP)SO₄•⁻Radical Addition (to C2)4.33 × 10⁻³ cm³ molecule⁻¹ s⁻¹86.5 kJ mol⁻¹

These calculations of energy landscapes, which map the potential energy of the system as a function of atomic coordinates, reveal that different radicals can have vastly different reactivity and favor distinct mechanistic pathways. acs.orgresearchgate.net

Solvent Effects in Computational Chemistry of this compound Reactions

The surrounding solvent can dramatically alter reaction rates and mechanisms. nih.gov Computational models account for these solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties.

Studies on dimethyl phthalate, a close structural analog to DEP, have used both FTIR spectroscopy and DFT calculations to investigate how different organic solvents influence its carbonyl stretching vibration frequency. nih.gov The results indicate that non-specific electrostatic interactions dominate in non-alkanol solvents, while specific hydrogen-bonding interactions occur with alkanol solvents. nih.gov

Furthermore, computational investigations into the degradation of dibutyl phthalate (DBP) by sulfate radicals have shown that certain reaction pathways, specifically the addition of SO₄•⁻ to the phenyl ring, are not thermodynamically favorable in the gas phase but become viable in an aqueous environment. researchgate.net This highlights the critical role of the solvent in stabilizing charged intermediates and transition states, thereby altering the thermodynamic and kinetic profile of the reaction.

Cheminformatics and QSAR/QSPR Modeling for this compound

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, enabling the prediction of their properties and biological activities. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comresearchgate.net These models establish a mathematical correlation between the chemical structure of a molecule, represented by numerical descriptors, and a specific activity or property. nih.gov For isomers of this compound and their derivatives, QSAR and QSPR are used to predict toxicological profiles, biodegradability, and other environmentally relevant endpoints. semanticscholar.orgnih.gov

Structure-Activity/Property Relationships (QSAR/QSPR) of this compound and its Derivatives

QSAR/QSPR models are built using a "training set" of molecules with known activities or properties to establish a predictive relationship. This model is then validated and can be used to predict the properties of new or untested compounds. nih.gov

For phthalate esters, QSPR studies have successfully calculated Abraham descriptors for a set of 40 different compounds. nih.gov These descriptors quantify a molecule's hydrogen bonding acidity and basicity, polarity/polarizability, size, and dispersion forces. Once determined, these descriptors can be used in simple linear equations to predict a vast array of physicochemical properties, including partition coefficients between different phases (e.g., air-water, water-solvent), which are crucial for environmental modeling. nih.gov

In another study, a three-dimensional QSAR (3D-QSAR) model was developed to predict the biodegradability of phthalate esters. nih.gov This model was built by calculating the docking scores of various phthalates with microbial degrading enzymes. The resulting model provided insights into how the steric and electronic fields of the molecules influence their interaction with the enzymes and, consequently, their rate of degradation. This information was then used to design new phthalate substitutes with potentially improved biodegradability. nih.gov

The table below shows examples of molecular descriptors used in QSAR/QSPR studies of phthalates and the properties they help predict.

Model TypeDescriptor ExamplesPredicted Property/ActivityApplication
QSPRAbraham Descriptors (E, S, A, B, L)Partition coefficients, SolubilityEnvironmental fate modeling
3D-QSARSteric and Electrostatic FieldsBiodegradability (Enzyme Interaction)Design of eco-friendly plasticizers
QSARTopological, Electronic DescriptorsEndocrine-Disrupting PotentialToxicological risk assessment

Virtual Screening and Library Design for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. bu.eduplos.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. Molecular docking is a common virtual screening method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bu.edu

Computational studies have employed virtual screening to assess the potential of phthalates and their metabolites to act as endocrine disruptors. In one such study, a library of 73 mono-ortho-phthalate esters was screened for their ability to bind to the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor. bu.edu The screening, which used molecular docking followed by a more accurate scoring function, successfully identified known PPARγ agonists and predicted several new ones, demonstrating the utility of this approach for prioritizing environmental chemicals for further experimental testing. bu.edu

Another study used induced-fit docking to characterize the structural binding of di(2-ethylhexyl) phthalate (DEHP) and its metabolites to the human androgen receptor, revealing that the metabolites can interact strongly with the receptor's ligand-binding pocket. mdpi.com Similarly, the binding mechanisms of nine different phthalates to the human Sex Hormone-Binding Globulin (SHBG) were delineated using molecular docking, which suggested that long-chain phthalates have a higher binding affinity and thus a greater potential to disrupt endocrine function. plos.org

Building on these predictive models, library design involves the creation of new virtual compounds. For example, a 3D-QSAR model that predicts biodegradability was used as a basis to design a library of 38 novel phthalate ester substitutes with modified structures aimed at enhancing their environmental degradation. nih.gov This rational design approach allows chemists to focus synthetic efforts on compounds with the most promising computational profiles.

Biosynthesis and Natural Occurrence of C12h16o4

Occurrence in Biological Systems (e.g., Plants, Fungi, Microorganisms)

Compounds with the molecular formula C12H16O4 are found across different biological kingdoms. Olivetolic acid (this compound) is a key intermediate in the biosynthesis of cannabinoids and is found in plants, notably Cannabis sativa. chemicalbook.comcabidigitallibrary.orgebi.ac.uk It is synthesized in the glandular trichomes of female cannabis flowers. ebi.ac.uk Pogostone (this compound) is another natural product with this formula and is a major constituent of patchouli oil, derived from the plant Pogostemon cablin. oup.com

Natural products, including those with the formula this compound, are broadly distributed in bacteria, fungi, plants, and certain marine organisms. wikipedia.orgrsc.orgphdcourses.dk Fungi are known to produce a wide array of secondary metabolites, including polyketides and terpenoids, which can encompass compounds with this molecular formula. mdpi.comrsc.org For instance, some fungal phytotoxic secondary metabolites, such as aromatic polyketides and sesquiterpenoids, fall into these classes. mdpi.com The occurrence of specific this compound compounds is often linked to the presence of specific biosynthetic gene clusters within these organisms. phdcourses.dkrockefeller.edunih.gov

Enzymatic Pathways and Key Biosynthetic Intermediates of this compound

The biosynthesis of natural products with the formula this compound can involve complex enzymatic pathways, primarily drawing from central metabolic precursors.

Polyketide Synthase (PKS) Pathways for this compound Precursors

Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The core biosynthesis involves the stepwise condensation of a starter unit, often acetyl-CoA or propionyl-CoA, with extender units, typically malonyl-CoA or methylmalonyl-CoA. wikipedia.org This process, resembling fatty acid synthesis, involves iterative or sequential enzymatic reactions catalyzed by multienzyme complexes. wikipedia.orgaocs.org

Olivetolic acid biosynthesis is a well-characterized example involving a type III PKS pathway. It is synthesized via the condensation of one hexanoyl-CoA molecule with three malonyl-CoA molecules. chemicalbook.comebi.ac.uk This reaction is catalyzed by a type III PKS, specifically olivetolic acid synthase (OLS), and an olivetolic acid cyclase (OAC). chemicalbook.comebi.ac.uk The hexanoyl-CoA starter unit can be efficiently converted from hexanoic acid by enzymes such as a short-chain acyl-CoA synthetase. chemicalbook.com The polyketide chain undergoes intramolecular ring closure and subsequent tautomerization to form the aromatic structure of olivetolic acid. researchgate.net

Another compound with the formula this compound, pogostone, is also proposed to be synthesized via a pathway involving a type III PKS. This pathway is suggested to involve the condensation of acetyl-CoA and malonyl-CoA to form a triketide intermediate, followed by condensation with 4-methylvaleryl-CoA as an extension unit, catalyzed by an unusual polyketide synthase. oup.com This intermediate is then rearranged by a cyclase to form pogostone. oup.com 4-methylvaleryl-CoA is likely derived from 4-methylvaleric acid through an acyl-activating enzyme. oup.com

Terpenoid and Shikimate Pathways Leading to this compound

While polyketide pathways are directly implicated in the biosynthesis of compounds like olivetolic acid and pogostone, terpenoid and shikimate pathways are central to the biosynthesis of other classes of natural products and can provide precursors that are integrated into mixed biosynthetic pathways, potentially leading to this compound compounds.

The shikimate pathway is an anabolic route primarily used by organisms for the synthesis of aromatic amino acids (phenylalanine, tryptophan, and tyrosine). nnfcc.co.ukresearchgate.net This pathway starts with phosphoenolpyruvate (B93156) and erythrose-4-phosphate. nnfcc.co.uk Phenolic compounds in plants are largely produced via the shikimate pathway, while in bacteria and fungi, the malonic acid pathway (polyketide pathway) also contributes to phenolic compound synthesis. researchgate.net The shikimate pathway can be linked with the malonate pathway in the biosynthesis of certain phenolic compounds. researchgate.net

Terpenoids are synthesized from isoprene (B109036) units, which are derived from either the mevalonic acid (MVA) pathway or the methyl erythritol-4-phosphate (MEP) pathway. nih.gov These pathways produce the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Condensation of these units leads to longer terpenoid precursors like geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and geranylgeranyl pyrophosphate (C20). nih.gov While this compound does not directly fit the typical C5n formula of pure terpenoids, some natural products are of mixed biosynthetic origin, combining units from terpenoid and other pathways (e.g., polyketide or shikimate pathways). phdcourses.dk Bergamotenes, a type of sesquiterpenoid (C15), are found in plants, insects, and fungi and are synthesized via terpenoid pathways. researchgate.net While not this compound, this illustrates the occurrence and biosynthesis of terpenoids in relevant organisms.

Some phenolic compounds, which can have diverse structures, are formed through the shikimate pathway and can be further modified. researchgate.net The integration of the shikimate pathway with other biosynthetic routes, such as the polyketide pathway, can lead to the structural diversity observed in natural products. phdcourses.dkresearchgate.net

Genetic and Enzymatic Engineering for Biosynthesis Optimization of this compound

Genetic and enzymatic engineering approaches are employed to optimize the biosynthesis and production of natural products, including those with the formula this compound, particularly in heterologous host systems. rpi.edupatsnap.comwikipedia.org

Metabolic Engineering in Heterologous Hosts for this compound Production

Metabolic engineering involves the optimization of genetic and regulatory processes within cells to enhance the production of specific substances. rpi.edupatsnap.comwikipedia.org This often includes modifying metabolic pathways to increase the flux towards the desired compound. rpi.edupatsnap.com Heterologous gene expression, where genes from one organism are introduced into another, is a common strategy in metabolic engineering for natural product production. rockefeller.eduwikipedia.org

Studies have explored the production of olivetolic acid in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae. chemicalbook.com Achieving efficient production in these systems often requires co-expressing the necessary enzymes from the native producer and optimizing the availability of precursors. chemicalbook.com Strategies can involve redirecting carbon flux towards the synthesis of starter units (like hexanoyl-CoA) and extender units (malonyl-CoA) through the co-expression of relevant enzymes and activation of specific metabolic pathways. chemicalbook.com

Metabolic engineering can also involve blocking competing metabolic pathways that divert precursors away from the desired product. wikipedia.org The development of advanced genetic tools and synthetic biology approaches has accelerated the ability to refactor biosynthetic gene clusters and express them in heterologous hosts for the discovery and optimized production of natural products. rsc.orgrockefeller.edunih.gov

Enzyme Characterization and Mechanism Studies Relevant to this compound Biosynthesis

Detailed characterization of the enzymes involved in the biosynthesis of this compound compounds is crucial for understanding the biosynthetic pathways and for enabling effective genetic and enzymatic engineering. This includes studying enzyme mechanisms, kinetics, and structures. beilstein-journals.org

For olivetolic acid biosynthesis, the key enzymes are olivetolic acid synthase (OLS), a type III PKS, and olivetolic acid cyclase (OAC). chemicalbook.comebi.ac.uk OLS catalyzes the condensation of hexanoyl-CoA and malonyl-CoA units. chemicalbook.comebi.ac.uk OAC is responsible for the cyclization of the linear polyketide intermediate formed by OLS to yield olivetolic acid. ebi.ac.uk OAC is a dimeric α+β barrel (DABB) protein, and its identification clarified a unique catalytic route in plant polyketide biosynthesis. ebi.ac.uk Studies on these enzymes have revealed insights into the specific reactions and protein structures involved in the formation of the olivetolic acid scaffold. ebi.ac.uk

In the proposed biosynthesis of pogostone, an acyl-activating enzyme (AAE) is involved in the formation of the 4-methylvaleryl-CoA starter unit from 4-methylvaleric acid. oup.com Characterization of such enzymes, like PcAAE2 from Pogostemon cablin, provides information on their substrate specificity and cellular localization, which is important for reconstituting the pathway in heterologous systems. oup.com

Enzyme characterization studies often involve in vitro enzymatic assays to confirm activity and determine kinetic parameters. oup.com Phylogenetic analysis can also provide insights into the evolutionary relationships of these enzymes and their potential functions. oup.com Understanding the mechanisms of these enzymes at a molecular level is vital for rational enzyme engineering to improve catalytic efficiency or alter substrate specificity for the production of novel or modified compounds. beilstein-journals.org

Advanced Analytical Methods for Detection and Quantification of C12h16o4

Chromatographic Separations for C12H16O4

Chromatography involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. Several chromatographic techniques are applied to the analysis of this compound compounds, offering varying degrees of resolution, sensitivity, and applicability based on the compound's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating a variety of compounds, including those with the molecular formula this compound longdom.orgmdpi.commdpi-res.com. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds that are not amenable to gas chromatography youtube.com. The separation in HPLC is achieved by pumping a liquid mobile phase through a stationary phase packed in a column youtube.com. Different types of stationary phases and mobile phases can be employed to optimize the separation based on the chemical properties of the this compound analyte, such as polarity and hydrophobicity youtube.com.

For instance, 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one, a compound with the formula this compound, can be analyzed using a reverse phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid sielc.com. Similarly, 3,4-Diethoxyphenylacetic acid, another this compound isomer, can also be analyzed by RP-HPLC using a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. For applications coupled with mass spectrometry, phosphoric acid in the mobile phase is typically replaced with formic acid to ensure compatibility sielc.comsielc.com. HPLC methods can be scaled for preparative separation and are suitable for pharmacokinetics studies sielc.comsielc.com. Quantitative analysis using HPLC can involve detectors such as UV, DAD, or fluorescence detectors peerj.com. For Senkyunolide I (this compound), an HPLC method coupled with diode-array detection (DAD) and LC-MS was developed, reporting limits of detection (LOD) and quantification (LOQ) lower than 21.53 ng/mL and 71.77 ng/mL, respectively, with intra-day precision below 0.63% phcog.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is an effective technique for separating volatile and semi-volatile compounds sci-hub.sefilab.fr. It is applicable for analyzing samples in liquid, gaseous, or solid states filab.fr. GC is often used for the analysis of non-polar volatile compounds filab.fr. For compounds with the molecular formula this compound that possess sufficient volatility and thermal stability, GC can be a suitable separation method.

Examples of this compound compounds analyzed by GC include Benzo-12-crown-4, for which purity is often assessed by GC vwr.comfishersci.caavantorsciences.com. 1,3-Adamantanedicarboxylic acid, another compound with the formula this compound, is also analyzed by GC, with purity determined by GC and titration analysis vwr.com. Senkyunolide H (this compound) has been analyzed by GC using a capillary column with a non-polar active phase (HP-5MS) and a custom temperature program nist.gov. GC methods can be used for both qualitative screening and quantitative analysis mdpi.com. Compared to TLC, GC-MS offers improved sensitivity, precision, accuracy, and efficiency for analyzing substances of plant origin with complex compositions mdpi.com.

Thin-Layer Chromatography (TLC) and HPTLC

Thin-Layer Chromatography (TLC) is a simple and versatile analytical technique used for the separation and identification of compounds longdom.orgmdpi-res.comclubdeccm.com. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers improved resolution, sensitivity, and reproducibility through the use of finer stationary phases, specialized equipment, and standardized methodology longdom.orgclubdeccm.com. HPTLC provides advantages such as shorter developing times, lower solvent consumption, and the ability to analyze multiple samples simultaneously on a single plate longdom.orgclubdeccm.com.

Both TLC and HPTLC can be applied to the analysis of this compound compounds, particularly in initial screening, method development, or for quality control purposes jetir.org. HPTLC is recognized for its ability to separate closely related compounds and detect trace amounts, with detection limits up to nanograms longdom.org. It is a flexible technique suitable for both qualitative and quantitative analysis of a wide range of compounds longdom.org. HPTLC has been used for the analysis of natural products and can be a cost-effective alternative to HPLC and GC in certain applications jetir.orgpensoft.net. For instance, HPTLC has been used for the analysis of fenugreek galactomannan, successfully separating galactose and mannose, although these are not this compound compounds, it illustrates the technique's application in natural product analysis which could extend to this compound natural products pensoft.net.

Hyphenated Techniques for this compound (Chromatography-Mass Spectrometry)

Coupling chromatographic separation techniques with Mass Spectrometry (MS) provides powerful tools for the comprehensive analysis of complex samples, offering both separation and structural information mdpi.comsci-hub.sewikipedia.org. Hyphenated techniques like GC-MS and LC-MS/MS are widely used for the detection and quantification of this compound compounds, enabling high selectivity and sensitivity.

GC-MS and LC-MS/MS for Comprehensive Analysis of this compound

GC-MS combines the separation power of Gas Chromatography with the mass analysis capabilities of Mass Spectrometry sci-hub.sefilab.fr. It is particularly effective for the analysis of volatile and semi-volatile organic compounds filab.fr. GC-MS can be used for qualitative identification through library matching of mass spectra and quantitative analysis using techniques like selected ion monitoring (SIM) thermofisher.com. GC-MS is applicable for analyzing various samples, including environmental and biological matrices thermofisher.com. For instance, GC-MS has been used in the analysis of secondary metabolites from plant extracts sci-hub.se.

LC-MS couples High-Performance Liquid Chromatography with Mass Spectrometry, making it suitable for the analysis of a broader range of compounds, including larger and less volatile molecules youtube.comwikipedia.org. LC-MS/MS, or tandem mass spectrometry, involves two stages of mass analysis, providing enhanced sensitivity and selectivity creative-proteomics.commeasurlabs.com. This is particularly useful for analyzing complex mixtures and detecting low-abundance compounds creative-proteomics.com. LC-MS/MS allows for the analysis of both parent and fragment ions, providing more detailed structural information and enabling highly selective quantitative analysis using techniques like Multiple Reaction Monitoring (MRM) creative-proteomics.com.

Compounds with the formula this compound have been analyzed using these hyphenated techniques. For example, (E)-4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol (this compound) was analyzed using UHPLC-HR-ESI-QTOF-MS/MS, which provided detailed fragmentation patterns for structural assignment sci-hub.se. Aspidinol (this compound) has been analyzed using LC-QTOF-MS/MS scribd.com. LC-MS/MS methods are frequently used for quantitative analysis of target compounds in various matrices, including environmental samples peerj.com. The high selectivity of LC-MS/MS, especially in MRM mode, helps reduce interference and improves detection limits thermofisher.comcreative-proteomics.com.

Data Processing and Chemometric Analysis in this compound Detection

The large and complex datasets generated by advanced analytical techniques like GC-MS and LC-MS/MS necessitate sophisticated data processing and analysis methods chromatographyonline.com. Chemometrics, which involves the application of mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information from these datasets mdpi.comku.dkfrontiersin.org.

Data processing steps in chromatography-mass spectrometry include baseline correction, noise reduction, peak picking, peak alignment, and normalization ku.dk. These steps are essential to prepare the data for subsequent analysis and ensure accurate comparison between samples ku.dk.

Chemometric approaches are used for both supervised and unsupervised data analysis mdpi.com. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Soft Independent Modeling of Class Analogy (SIMCA) are employed for exploratory data analysis, classification, and model building mdpi.comfrontiersin.orgmestrelab.com. These methods can help identify patterns, trends, and correlations within the data, which is particularly useful when analyzing complex samples containing this compound compounds alongside numerous other components ku.dkfrontiersin.org. Chemometric analysis can aid in quality control, source identification, and the detection of subtle differences between samples mdpi.com. While specific detailed examples of chemometric analysis applied solely to this compound were not found, these methods are generally applicable to chromatographic and spectroscopic data obtained from the analysis of various compounds, including those with the formula this compound.

Sample Preparation and Extraction Methodologies for this compound

Sample preparation and extraction are essential initial steps in the analysis of this compound from complex matrices. These processes aim to isolate and concentrate the target analytes while removing interfering substances that could compromise the accuracy and sensitivity of subsequent analytical measurements. The choice of extraction method depends heavily on the sample matrix and the specific properties of the this compound isomer(s) of interest. General guidance exists for the selection of extraction methods based on matrix type and analyte category epa.gov. Demonstrating adequate performance for the analytes of interest is crucial, typically involving an initial demonstration of proficiency using a clean reference matrix epa.gov.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers several advantages, including reduced solvent consumption and improved selectivity compared to traditional liquid-liquid extraction organomation.com. SPE involves passing a liquid sample through a solid sorbent material that selectively retains the target analytes or impurities based on their physical and chemical properties organomation.comsigmaaldrich.com. The retained compounds are then eluted using a suitable solvent or series of solvents mdpi.com.

For compounds with the formula this compound, SPE can be a valuable tool for isolating them from complex matrices. The effectiveness of SPE for this compound would depend on selecting an appropriate sorbent chemistry that exhibits favorable interactions with the specific isomer(s). Common sorbent materials include silica-based phases (e.g., C18, C8), polymeric resins, and ion exchange materials organomation.com. The sample matrix and the polarity of the this compound compound(s) will guide the choice of sorbent and elution solvent system epa.govthermofisher.com. SPE can be used to remove interfering compounds or to enrich/concentrate the analytes of interest, thereby improving sensitivity and reducing matrix effects in downstream analysis like HPLC, GC, IC, and MS thermofisher.com.

Dispersive SPE (dSPE), as utilized in the QuEChERS method, is another SPE-based technique particularly popular for multi-residue pesticide analysis in food and agricultural products sigmaaldrich.com. While specifically mentioned for pesticides, the principle of using a bulk amount of sorbent added directly to the sample extract could potentially be adapted for the cleanup of extracts containing this compound from similar matrices, depending on the nature of the interfering compounds sigmaaldrich.comyoutube.com.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an organic solvent and an aqueous solution phenomenex.comsyrris.com. This method is versatile and widely used across various industries, including food analysis, for isolating desired components from complex matrices phenomenex.com.

For the extraction of this compound, LLE would involve selecting a solvent system where the target compound(s) preferentially partition into one of the phases, while impurities remain in the other phenomenex.comveeprho.com. The choice of organic solvent depends on the polarity of the this compound isomer(s) and the sample matrix epa.gov. LLE can be performed using separatory funnels or continuous extractors for aqueous samples epa.gov. While straightforward and requiring basic equipment, LLE can be time-intensive and may consume relatively large volumes of solvents compared to techniques like SPE phenomenex.comveeprho.com. Despite these limitations, LLE remains a valuable method for extracting compounds with different volatilities and polarities phenomenex.com.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a technique that utilizes a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent polatextraction.com.trwikipedia.org. Supercritical fluids possess properties between those of a liquid and a gas, allowing for high diffusivity and solvating power researchgate.net. SFE is considered a greener extraction technology as it often reduces or eliminates the need for organic solvents dsm-firmenich.comlabcompare.com.

SFE can be applied to extract organic compounds, including potential this compound isomers, from various matrices, particularly solids mdpi.comwikipedia.org. The selectivity of SFE can be manipulated by adjusting the pressure and temperature, allowing for targeted extraction of specific compounds or classes of compounds wikipedia.org. Modifiers, such as ethanol (B145695) or methanol, can be added to the supercritical fluid to alter its polarity and enhance the extraction of more polar analytes wikipedia.org. The process typically involves pumping the supercritical fluid through the sample matrix in an extraction vessel, followed by depressurizing the fluid to precipitate the extracted analytes in a collection vessel wikipedia.org. SFE offers advantages such as rapid extraction times and the ability to process heat-sensitive compounds due to the relatively low temperatures involved labcompare.com. The application of SFE for this compound would involve optimizing parameters such as pressure, temperature, flow rate, and the potential addition of modifiers to achieve efficient extraction of the target isomer(s) from the specific sample matrix.

Immunoassays and Biosensors as Analytical Tools for this compound Quantification

Immunoassays and biosensors represent alternative or complementary approaches for the detection and quantification of this compound, particularly when high throughput or on-site analysis is required. These methods leverage biological recognition elements to selectively bind to the target analyte.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that specifically bind to the target compound fujifilm.comresearchgate.net. The binding event is then coupled with a detectable signal, often enzymatic or fluorescent, allowing for the quantification of the analyte researchgate.net. Immunoassays can be highly sensitive and selective, provided that antibodies with sufficient specificity for the this compound isomer(s) of interest can be developed polatextraction.com.tr. They are commonly used for the analysis of small molecules in various matrices polatextraction.com.tr. The development of an immunoassay for a specific this compound compound would involve generating antibodies that recognize its unique structure and establishing a robust assay format.

Biosensors integrate a biological recognition element (like an antibody, enzyme, or receptor) with a transducer that converts the biological recognition event into a measurable signal (electrical, optical, or mass-based) tu-dortmund.de. For the quantification of this compound, a biosensor could be designed where a recognition element selective for the compound is immobilized on a transducer surface. The binding of this compound to the recognition element would cause a change in the transducer signal proportional to the analyte concentration tu-dortmund.de. Biosensors offer potential advantages such as rapid analysis time, portability, and the possibility of real-time monitoring. The successful application of biosensors for this compound depends on the availability of highly selective and stable recognition elements and the development of a sensitive and reliable transducer system. Research into biosensors for flavor compounds, which may include this compound isomers, is an active area googleapis.com.

Environmental Chemistry and Fate of C12h16o4

Occurrence and Distribution of C12H16O4 in Environmental Compartments

Compounds with the molecular formula this compound, particularly DBP and DIBP, are ubiquitous environmental contaminants found in various environmental media, including water, soil, and air. Their release stems from industrial emissions, leaching from plastic waste in landfills, and dispersal from products such as paints, adhesives, and personal care items. Consequently, low-level contamination is common across different environmental compartments.

Monitoring studies have consistently detected this compound isomers, primarily DBP and DIBP, in the environment globally.

Water: DBP has been frequently identified in surface water, groundwater, and wastewater. Releases can occur from industrial sources, municipal wastewater, and leachate from sanitary landfills. For instance, DBP was detected in 5% of urban runoff samples in one U.S. EPA study, with concentrations ranging from 0.5 to 11 μg/L. In a Canadian survey, surface water concentrations ranged from below the detection limit (1.0 µg/L) to 7.2 µg/L. DIBP has also been detected in drinking water supplies in the United States. Phthalates can enter aquatic systems through wastewater discharges, urban and agricultural runoff, and landfills.

Soil and Sediment: DBP is commonly found in soil and sediment, often due to atmospheric deposition and the application of sewage sludge to land. It has been identified in soil and sediment samples at numerous hazardous waste sites. The average yearly atmospheric input to soil in Sweden was reported as 202 μg/m² for DBP. DIBP is also found in soil and sediment, where it can adsorb onto particles, limiting its immediate mobility. Agricultural activities, particularly the use of plastic films in greenhouses and for mulching, have been identified as a source of both DBP and DIBP in soils.

Air: In the atmosphere, this compound compounds like DBP can exist as both a vapor and adsorbed to particulate matter. Concentrations are generally higher in indoor air compared to outdoor air by a factor of 100 to 1000, due to off-gassing from consumer products like vinyl flooring, paints, and furnishings. In a Canadian study, mean atmospheric levels of DBP were 4.5 ± 3.5 ng/m³ in the gas phase and 6.2 ± 2.6 ng/m³ in the particulate phase. Estimated atmospheric concentrations of DBP in the Great Lakes area ranged from 0.5 to 5 ng/m³.

Summary of Environmental Monitoring Data for this compound Isomers (Primarily DBP)
Environmental CompartmentLocation/StudyConcentration RangeReference
Urban Runoff (Water)U.S. EPA (19 cities)0.5 to 11 µg/L
Surface WaterAlberta, Canada (1987-1992)Up to 7.2 µg/L
GroundwaterAlberta, Canada (1987-1992)Up to 1.0 µg/L
Rain WaterGreat Lakes Area, USA (Estimate)4 to 10 ng/L
Atmospheric Air (Gas Phase)Canada (1983)Mean: 4.5 ± 3.5 ng/m³
Atmospheric Air (Particulate Phase)Canada (1983)Mean: 6.2 ± 2.6 ng/m³
Atmospheric AirGreat Lakes Area, USA (Estimate)0.5 to 5 ng/m³

Degradation Pathways and Mechanisms of this compound

The environmental persistence of this compound isomers is limited by various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic degradation pathways contribute to the transformation of this compound compounds in the environment.

Photolysis: In the atmosphere, DBP is broken down by sunlight-initiated chemical reactions. The photo-oxidation half-life of DBP in the air is estimated to range from 7.4 hours to 3.1 days. For DIBP, photodegradation by sunlight is also a significant process. In water, direct photolysis is slower, with an estimated half-life for DBP of 144 days.

Hydrolysis: DIBP can undergo hydrolysis, a process that can be facilitated by enzymes and microorganisms in the environment, leading to its breakdown in soil and water. For DBP, hydrolysis is considered a minor degradation pathway in aquatic systems compared to biodegradation.

Oxidation: Atmospheric oxidation by hydroxyl radicals is the primary removal mechanism for DBP in the air.

Biotic degradation is a major pathway for the removal of this compound isomers from water and soil. These processes are carried out by a wide range of microorganisms.

Microbial Metabolism: Numerous bacteria and fungi can utilize phthalate (B1215562) esters as a source of carbon and energy. The degradation of DBP in water and soil is primarily a microbial process, with reported half-lives ranging from 1 to 28 days. In mangrove sediments, aerobic degradation half-lives for DBP were found to be between 1.6 and 2.9 days. Strains of Enterobacter, Microbacterium, Pseudomonas, and Arthrobacter have been shown to effectively degrade DBP and other phthalates. The degradation of terephthalic acid, a related compound, by Comamonas thiooxydans has also been documented.

Enzymatic Degradation: The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by enzymes such as esterases or lipases. This enzymatic action breaks the larger molecule into a phthalate isomer (like phthalic acid) and the corresponding alcohol. Following this, specific dioxygenases act on the aromatic ring, leading to its cleavage and eventual mineralization.

The degradation of this compound phthalate esters proceeds through a series of intermediate products.

Initial Hydrolysis Products: The first step in the degradation of DBP is its hydrolysis to form monobutyl phthalate (MBP) and butanol. Similarly, DIBP degrades to monoisobutyl phthalate (MIBP) and isobutyl alcohol.

Further Degradation Products: MBP and MIBP are further metabolized to phthalic acid (PA). Phthalic acid can then be converted to intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid), which subsequently undergoes ring cleavage, breaking down the aromatic structure into simpler molecules that can enter central metabolic pathways.

Key Degradation Products of Common this compound Phthalate Isomers
Parent CompoundPrimary Degradation ProductSecondary Degradation ProductFurther MetabolitesReference
Di-n-butyl phthalate (DBP)Monobutyl phthalate (MBP)Phthalic Acid (PA)Protocatechuic Acid
Diisobutyl phthalate (DIBP)Monoisobutyl phthalate (MIBP)Phthalic Acid (PA)Protocatechuic Acid

Environmental Persistence and Mobility Studies of this compound

The persistence and mobility of this compound isomers determine their potential for long-range transport and accumulation in different environmental compartments.

Persistence: DBP is not considered to be persistent in air and water due to relatively rapid degradation, but it may be more persistent in sediments and soil where microbial activity might be limited. The half-life of DBP vapor in the air is estimated to be around 1.5 days. In natural surface waters, the half-life is estimated to be between 1 and 14 days. In contrast, the half-life in sediment, deep soil, and groundwater is expected to be much longer.

Mobility: The mobility of DBP and DIBP in the environment is governed by their physical and chemical properties.

Soil and Sediment: DBP is moderately adsorbed to soil and sediment, which can limit its mobility. However, it can form complexes with dissolved organic matter like fulvic acid, which may increase its mobilization in soil. Despite its tendency to adsorb to soil, migration to groundwater has been observed, particularly in soils with low organic content or at sites with high water tables. DIBP can also sorb onto soil and sediment particles, which reduces its availability for degradation and transport.

Water: In surface water, the majority of DBP (over 75%) is found in the dissolved water fraction rather than attached to suspended solids. Its low water solubility and moderate vapor pressure mean that volatilization from water surfaces is not a primary fate process.

Bioaccumulation: Laboratory tests indicate a potential for bioaccumulation of DBP in animal tissues. However, since DBP is readily metabolized by fish, significant bioaccumulation in fish species is considered unlikely.

Adsorption/Desorption to Environmental Matrices

The processes of adsorption and desorption govern the partitioning of a chemical between the solid and liquid phases in the environment, such as soil or sediment and water. This partitioning is a critical determinant of the chemical's mobility, bioavailability, and persistence.

Detailed research findings on the specific adsorption and desorption behavior of Dibutyl maleate (B1232345) are limited. However, comparative environmental performance studies have provided insights into its mobility in soil, which is directly related to its affinity for soil particles.

One study that modeled the transport of DBM in different soil types found it to be significantly less mobile than other fuel components like MTBE and benzene (B151609). In a clayey soil, DBM was described as "essentially immobile" due to its association with soil particles and water. osti.gov Even in sandy soil, which typically allows for greater mobility of chemicals, DBM was found to have "barely moved," indicating a strong affinity for the solid phase. osti.gov

These findings suggest that Dibutyl maleate has a notable tendency to adsorb to soil particles. This adsorption is likely influenced by its low water solubility and its chemical structure, which allows for interactions with soil organic matter and mineral surfaces. The strong association with soil particles implies that desorption would be a correspondingly slow process, leading to the retention of the compound in the soil matrix.

Transport predictions further support the notion that when released into the environment, Dibutyl maleate would predominantly concentrate in soils and waters, with minimal distribution to the air. nih.gov

Table 1: Comparative Mobility of Dibutyl Maleate (DBM) in Different Soil Types After One Year This table is based on data from a comparative environmental performance study.

Soil TypeCompoundRelative Mobility
Clayey Soil Dibutyl Maleate (DBM)Essentially immobile
BenzeneMore mobile than DBM
MTBEMore mobile than DBM
Sandy Soil Dibutyl Maleate (DBM)Barely moved
BenzeneMore mobile than DBM
MTBESignificantly more mobile than DBM

Leaching and Runoff Potential of this compound

The potential for a chemical to leach through the soil profile and contaminate groundwater, or to be transported via surface runoff into aquatic ecosystems, is a key aspect of its environmental risk profile.

Based on the available information, the leaching potential of Dibutyl maleate is considered to be low. Its strong adsorption to soil particles, as discussed in the previous section, significantly retards its downward movement through the soil column with infiltrating water. osti.gov The compound's low solubility in water further limits its ability to be transported in the dissolved phase, which is the primary mechanism for leaching. penpet.com

However, while the leaching potential through the soil matrix is low, the potential for transport via runoff exists, particularly in scenarios involving soil erosion. If soil particles to which Dibutyl maleate is adsorbed are mobilized by heavy rainfall, they can be carried into surface water bodies. Therefore, the runoff potential of DBM is intrinsically linked to the erosion potential of the contaminated soil.

Potential Applications of C12h16o4 in Materials Science and Industrial Processes Excluding Biological/pharmaceutical Applications

Role as a Chemical Building Block

As foundational molecules, isomers of C12H16O4 are instrumental in the synthesis of more complex structures, including polymers and fine chemicals. Their specific functional groups dictate their reactivity and suitability for various synthetic pathways.

Monomer or Polymer Precursor Applications of this compound

Certain this compound isomers function as monomers or precursors in polymerization reactions, forming the basis for a range of materials with tailored properties.

  • Diallyl Isophthalate (B1238265) (DAIP): Although the common molecular formula for DAIP is C14H14O4, it is a key monomer in the production of thermosetting resins. It is used to synthesize acrylic resins and as a cross-linking agent in unsaturated polyester (B1180765) resins. Polym nuomengchemical.comnuomengchem.comers derived from diallyl isophthalate exhibit excellent heat resistance and resistance to organic solvents. Compo chemicalbook.insitions that include DAIP prepolymers are noted for their fluidity, which benefits the processing of cured moldings, and are used to create hard, translucent, and abrasive-resistant coatings.
  • chemicalbook.in

  • 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound, also known by the trade name Irgacure 2959, is a highly efficient photoinitiator. Upon cymitquimica.comexposure to ultraviolet (UV) light, it generates free radicals that initiate polymerization. This guidechem.comproperty is crucial in UV-curable systems for coatings, inks, and adhesives. It is cymitquimica.comguidechem.com used in UV curing for wood, metal, plastic, and paper surfaces, where it is valued for its low volatility and odor. Resea guidechem.comrch has demonstrated its use in synthesizing polyacrylamide-grafted chitosan (B1678972) nanoparticles and hydrophobic polyurethane sponges.
  • sigmaaldrich.comsigmaaldrich.com

    Intermediate in Fine Chemical Synthesis (non-pharmaceutical)

    The term "chemical intermediate" refers to a substance that is manufactured and then consumed or used in chemical processing to be transformed into another substance. Sever al this compound isomers are valuable intermediates for producing a variety of non-pharmaceutical chemicals.

  • 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione: This derivative of Meldrum's acid is a stable and reactive intermediate valuable in organic synthesis. Its s tructure, featuring a cyclohexylidene group, provides unique steric and electronic properties that make it a useful building block for complex molecules. The s ynthesis of this compound typically involves the condensation of cyclohexanone (B45756) with Meldrum's acid.
  • 4-(Tert-butoxycarbonyloxy)benzylalcohol: This molecule serves as a versatile building block in organic synthesis. It co vulcanchem.comntains a tert-butoxycarbonyloxy (Boc) protecting group, which allows for selective reactions at the primary alcohol position without affecting the protected phenolic oxygen. This vulcanchem.comdual reactivity is valuable for the controlled, multi-step synthesis of complex chemical structures.
  • vulcanchem.com

  • 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester: This compound is an important intermediate in various industrial processes. It is finechemical.net utilized in the production of other chemicals such as plastics, surfactants, solvents, and lubricants.
  • finechemical.net

    Applications in Functional Materials Involving this compound

    Beyond their role as basic building blocks, this compound isomers are integral to creating functional materials, either by modifying existing polymers or by forming the core of advanced material systems.

    Polymer Additives and Modifiers Derived from this compound

    These compounds can be incorporated into polymer formulations to enhance or impart specific properties like flexibility, stability, or thermal resistance.

  • 4-(4,5-dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: This compound, also known as Vanillin butane-2,3-diol acetal (B89532), can act as a functional additive in polymer production. Its i nist.govncorporation can improve material properties such as flexibility and thermal stability. It is also noted for its antioxidant properties and use as a UV filter in personal care formulations.
  • chemimpex.com

  • Ethyl 3-ethoxyphenoxyacetate: This isomer is identified for its application as a polymer additive, where it can be used to modify the properties of the final material.
  • vulcanchem.com

    Advanced Materials Synthesis (e.g., organic electronics, sensors) Using this compound

    The unique electronic and structural properties of certain this compound isomers make them suitable for high-performance applications.

  • Benzo-12-crown-4-ether: This crown ether has a cavity size suited for selectively binding small cations. This property is leveraged in the development of advanced materials for sensors and catalysis. It is chemimpex.com particularly effective in creating ion-selective electrodes for detecting alkali metal ions, a crucial function in analytical chemistry and environmental monitoring.
  • chemimpex.com

  • 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione: Beyond its role as a synthetic intermediate, this compound has been investigated for use in advanced materials. Research indicates its derivatives can be used to functionalize polymer surfaces, making them "switchable" between hydrophobic and hydrophilic states upon irradiation. It has also been explored for incorporation into photoresists for high-resolution lithography.
  • 1,3-Adamantanedicarboxylic acid: This rigid, diamondoid-structured molecule is used in the preparation of advanced materials. Its a researchgate.netpplications include the synthesis of advanced lubricants and photosensitive material surfactants. The s researchgate.nettructure consists of hydrogen-bonded chains of molecules.
  • researchgate.net

    Catalysis and Industrial Chemical Processes Utilizing this compound

    Catalysts are substances that accelerate chemical reactions without being consumed, forming the backbone of efficient industrial manufacturing. Heter chemspider.comogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are common in industry.

    chemspider.comCertain this compound isomers are involved in catalytic processes, either as part of the catalyst's structure or as a precursor to a catalytically active species.

  • 1,3-Adamantanedicarboxylic acid: This compound is used in the preparation of catalysts. Its r researchgate.netigid structure can serve as a scaffold for creating specific catalytic sites.
  • Benzo-12-crown-4-ether: This compound is used in developing materials for catalysis. Its a chemimpex.combility to form stable complexes can influence chemical processes, including ion transport and catalysis. The m echanism often involves the oxygen atoms in the ether ring donating electron pairs to a metal ion, stabilizing it within the cyclic structure.
  • Below is an interactive data table summarizing the this compound isomers discussed and their applications.

    Future Research Directions and Unexplored Avenues for C12h16o4

    Integration of Artificial Intelligence and Machine Learning in C12H16O4 Research

    The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research and development, offering powerful tools for accelerating discovery and optimizing processes lindushealth.commdpi.comchemrxiv.orgtum.degithub.ioeuropa.eu. For this compound, future research could extensively utilize AI/ML in several key areas. Generative models, a core component of generative chemistry, can be trained on large datasets to propose novel molecular structures with desired properties, potentially leading to the discovery of new this compound analogs with enhanced bioactivity or material properties lindushealth.comchemrxiv.orgarxiv.org. ML algorithms can be employed to predict the physical, chemical, and biological properties of different this compound isomers and their potential derivatives, reducing the need for extensive experimental screening. Furthermore, AI can assist in optimizing synthetic routes for this compound, predicting reaction outcomes, identifying optimal reaction conditions, and minimizing by-product formation, contributing to more efficient and potentially sustainable synthesis (linking to Section 10.2) lindushealth.com. The application of AI/ML in exploring the vast chemical space surrounding this compound is a promising avenue for identifying novel compounds with specific functionalities (linking to Section 10.4) chemrxiv.orgarxiv.org.

    Development of Novel Synthetic Routes with Enhanced Sustainability for this compound

    The development of sustainable and environmentally friendly synthetic methodologies is a critical focus in modern chemistry beilstein-journals.orgnih.gov. Future research on this compound should prioritize the design and implementation of novel synthetic routes that minimize environmental impact. This could involve exploring alternative feedstocks, utilizing greener solvents or solvent-free conditions, and developing catalytic processes that are highly efficient and selective nih.gov. Techniques such as electrocarboxylation, which can incorporate CO2 into organic molecules, could be investigated for the synthesis of carboxylic acid-containing this compound isomers beilstein-journals.org. The application of flow chemistry could offer advantages in terms of reaction control, safety, and scalability for this compound synthesis. Research could also focus on biocatalytic approaches, employing enzymes or microorganisms to perform specific transformations in the synthesis of this compound or its precursors under mild conditions. Optimizing existing synthetic methods, such as the Diels-Alder reaction or oxidation routes used for some this compound isomers, to improve atom economy and reduce waste is another important direction ontosight.aichembk.com.

    Advanced Characterization of this compound in Complex Matrices

    Accurate characterization of this compound, particularly within complex matrices, presents ongoing analytical challenges jeolusa.comchromatographytoday.com. Future research should focus on developing and applying advanced analytical techniques for the sensitive and selective detection and quantification of this compound and its potential metabolites or degradation products in various complex samples, such as biological fluids, environmental samples, or complex material formulations jeolusa.comlabcompare.com. Techniques like Direct Analysis in Real-Time Mass Spectrometry (DART-MS) and hyphenated chromatographic methods (e.g., LC-MS, GC-MS) coupled with high-resolution mass spectrometry are crucial for navigating the complexities of such matrices without extensive sample preparation jeolusa.comchromatographytoday.comlabcompare.com. The application of chemometric tools for data analysis will be essential to extract meaningful information from complex spectral data and to differentiate this compound from co-occurring compounds jeolusa.comlabcompare.com. Advanced spectroscopic methods, including NMR and IR spectroscopy, can provide detailed structural information, and their application in hyphenated systems or with advanced data processing can enhance their utility for complex mixture analysis.

    Exploration of New Chemical Space through Analog Design for this compound

    Exploring the chemical space around this compound through rational analog design is a significant avenue for discovering compounds with tailored properties chemrxiv.orgarxiv.orgbiosolveit.dewhiterose.ac.uk. Future research can focus on systematically modifying the core structure of different this compound isomers to generate libraries of analogs. This involves varying substituents, altering ring structures, or introducing new functional groups. Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and generative chemistry (linking to Section 10.1), can guide the design process, predicting the potential activity or properties of novel analogs before their synthesis lindushealth.comchemrxiv.orgarxiv.org. High-throughput synthesis and screening techniques can then be employed to efficiently evaluate these libraries. The goal is to identify analogs with improved efficacy, selectivity, stability, or other desirable characteristics for specific applications, such as enhanced pharmaceutical activity or improved performance as polymer monomers ontosight.aifinechemical.netchembk.com.

    Q & A

    What spectroscopic and chromatographic methods are most effective for characterizing C12H16O4 and its derivatives?

    Methodological Answer:
    A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS) is critical for structural elucidation. Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl or carbonyl groups), while HPLC or GC-MS quantifies purity and detects impurities. For isomers, chiral chromatography or X-ray crystallography may resolve ambiguities. Ensure raw data (e.g., coupling constants in NMR) are cross-referenced with literature to validate assignments .

    How can researchers design experiments to investigate the biosynthetic pathways of this compound in fungal systems like Fusarium fujikuroi?

    Methodological Answer:
    Overexpression of polyketide synthase (PKS) genes (e.g., PKS19) and transcription factors (e.g., FFUJ_12243) in fungal strains can induce metabolite production. Use LC-MS/MS to profile metabolites and isotopic labeling (e.g., ¹³C-glucose) to trace biosynthetic precursors. Comparative analysis of wild-type vs. mutant strains identifies pathway intermediates. Reference genomic data to correlate gene clusters with compound synthesis .

    How should contradictory data in the structural determination of this compound derivatives be resolved?

    Methodological Answer:
    Contradictions often arise from isomeric forms or overlapping spectral signals. Employ computational methods (DFT calculations for NMR chemical shift prediction) to validate proposed structures. Cross-validate with alternative techniques like X-ray diffraction or circular dichroism (CD) for chiral centers. Replicate experiments under standardized conditions (e.g., solvent, temperature) to minimize variability. Document uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) .

    What statistical approaches are recommended to assess the reproducibility of this compound synthesis protocols?

    Methodological Answer:
    Use a factorial design to test variables (e.g., temperature, catalyst loading). Apply ANOVA to identify significant factors and calculate standard deviations for yield data. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare experimental groups. Report confidence intervals (e.g., 95%) and effect sizes to contextualize results. Raw data should be archived in appendices for peer review .

    How can solubility challenges of this compound in aqueous or organic solvents be systematically addressed?

    Methodological Answer:
    Determine Hansen solubility parameters (δD, δP, δH) to predict compatible solvents. Test co-solvents (e.g., DMSO-water mixtures) or surfactants for aqueous systems. For crystallization trials, vary solvent polarity and cooling rates. Use differential scanning calorimetry (DSC) to assess polymorph formation. Document solvent purity and storage conditions (e.g., desiccants for hygroscopic solvents) .

    What strategies optimize the isolation of this compound from complex biological matrices?

    Methodological Answer:
    Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) for selective retention. Gradient elution in preparative HPLC maximizes resolution. Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs). For plant/fungal extracts, combine bioassay-guided fractionation with LC-UV/vis to track bioactive fractions .

    How should researchers evaluate the environmental stability and degradation products of this compound?

    Methodological Answer:
    Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-QTOF-MS to identify degradation products and propose degradation pathways (e.g., hydrolysis, oxidation). Quantify degradation kinetics via Arrhenius plots. Compare with structurally similar compounds to predict reactivity .

    What computational tools are effective for predicting the physicochemical properties of this compound?

    Methodological Answer:
    Use QSPR/QSAR models (e.g., ADMET Predictor™) to estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior. Density functional theory (DFT) calculates thermodynamic stability and reaction pathways. Validate predictions with experimental data (e.g., experimental vs. predicted logP) .

    How can researchers reconcile discrepancies between theoretical and experimental melting points of this compound polymorphs?

    Methodological Answer:
    Analyze polymorphic forms via powder XRD and DSC. Use Hot Stage Microscopy (HSM) to observe phase transitions. Compare experimental data with predicted melting points from lattice energy calculations (e.g., using Materials Studio). Report heating rates and sample preparation methods, as these influence results .

    What ethical and practical considerations apply when replicating published synthesis protocols for this compound?

    Methodological Answer:
    Adhere to FAIR data principles: verify if original authors provided raw data (e.g., NMR spectra) in repositories. Cite prior work transparently and avoid "citation manipulation." If results diverge, communicate with original authors to troubleshoot. Document modifications rigorously (e.g., solvent grade, equipment calibration) to ensure reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.